3-Isoxazolemethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAGXLDCTZCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512619 | |
| Record name | (1,2-Oxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89102-73-8 | |
| Record name | (1,2-Oxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazol-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isoxazolemethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Isoxazolemethanol (CAS No: 89102-73-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its physicochemical characteristics, structural details, and provides relevant experimental protocols for its synthesis and analysis.
Core Chemical and Physical Properties
This compound is a solid at room temperature. While specific experimental data for some of its physical properties are not widely published, a summary of its known and predicted characteristics is presented in Table 1.
| Property | Value | Source/Comment |
| Molecular Formula | C₄H₅NO₂ | [1] |
| Molecular Weight | 99.09 g/mol | [1] |
| CAS Number | 89102-73-8 | [2] |
| Physical Form | Solid | |
| Boiling Point | 240 °C at 760 mmHg | [3] |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents like methanol and ethanol.[4] | Based on the polarity of the isoxazole ring and the presence of a hydroxyl group. |
| Density | Data not available | |
| Refractive Index | Data not available |
Table 1: Summary of Chemical and Physical Properties of this compound
Chemical Structure and Identifiers
The structural details and identifiers for this compound are provided in Table 2. The molecule features a five-membered isoxazole ring with a hydroxymethyl group at the 3-position.
| Identifier | Value |
| IUPAC Name | (Isoxazol-3-yl)methanol |
| SMILES String | OCc1ccno1 |
| InChI Key | GBCAGXLDCTZCCT-UHFFFAOYSA-N |
Table 2: Structural Information and Identifiers for this compound
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 3-formylisoxazole. A general protocol is outlined below:
Materials:
-
3-formylisoxazole
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve sodium borohydride (1.03 mmol) in a mixture of THF (4 mL) and methanol (0.13 mL) in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of 3-formylisoxazole (1.03 mmol) in THF (1 mL) to the cooled sodium borohydride solution with stirring.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 16 hours.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the impurity profile and should be determined experimentally.
Below is a conceptual workflow for the synthesis of this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for the structural elucidation of this compound. Predicted chemical shifts for ¹H and ¹³C NMR are provided in Table 3. The actual experimental values may vary depending on the solvent and other experimental conditions.[5]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.5 | Doublet | H5 |
| ~6.4 | Doublet | H4 | |
| ~4.7 | Singlet | -CH₂- | |
| Variable | Broad Singlet | -OH | |
| ¹³C NMR | ~160 | C3 | |
| ~150 | C5 | ||
| ~103 | C4 | ||
| ~55 | -CH₂- |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
A general experimental protocol for obtaining NMR spectra is as follows:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[6]
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of this compound and for quantitative analysis. A general reverse-phase HPLC method for isoxazole derivatives can be adapted.[7][8]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or phosphoric acid).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Injection Volume: 5-20 µL.
The following diagram illustrates a typical analytical workflow for HPLC.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. For a polar molecule like this, electrospray ionization (ESI) is a suitable technique.[6] The expected protonated molecular ion [M+H]⁺ would have an m/z of 100.09.
Expected Fragmentation: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen.[9] For this compound, fragmentation of the isoxazole ring is also expected.
Biological Activity and Signaling Pathways
The isoxazole ring is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][10][11] These activities are often attributed to the ability of the isoxazole moiety to participate in various biological interactions. However, specific signaling pathways directly modulated by the parent compound, this compound, have not been extensively reported in the literature. Research on isoxazole derivatives suggests that they can act on various targets, and their biological effects are highly dependent on the nature and position of substituents on the isoxazole ring.[4][12] Further investigation is required to elucidate the specific biological roles and mechanisms of action of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | 89102-73-8 [amp.chemicalbook.com]
- 3. CAS 89102-73-8 | this compound - Synblock [synblock.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column | SIELC Technologies [sielc.com]
- 8. Separation of Isoxazole, 4-(chloromethyl)-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijcrt.org [ijcrt.org]
- 11. ijbpas.com [ijbpas.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Isoxazolemethanol from Isoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Isoxazolemethanol, a valuable building block in medicinal chemistry and drug development. The primary route for this synthesis involves the reduction of isoxazole-3-carbaldehyde. This document details the experimental protocol for this transformation, including reaction conditions, purification, and characterization of the final product.
Synthesis Overview
The synthesis of this compound from isoxazole-3-carbaldehyde is a straightforward reduction of an aldehyde to a primary alcohol. A common and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This method is favored for its mild reaction conditions and high yields.
The overall reaction is depicted below:
Spectroscopic Analysis of 3-Isoxazolemethanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Isoxazolemethanol, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of this heterocyclic compound.
Introduction to this compound
This compound is a heterocyclic compound featuring an isoxazole ring substituted with a hydroxymethyl group at the 3-position. The isoxazole moiety is a key pharmacophore in numerous biologically active compounds, making the structural analysis of its derivatives crucial in medicinal chemistry and drug discovery. Spectroscopic techniques such as NMR and IR are indispensable tools for the unambiguous structure determination and characterization of such molecules.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~6.4 | Doublet | ~1.7 |
| H5 | ~8.6 | Doublet | ~1.7 |
| -CH₂- | ~4.8 | Singlet | - |
| -OH | Variable | Broad Singlet | - |
Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | ~160 |
| C4 | ~103 |
| C5 | ~150 |
| -CH₂OH | ~55 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3600-3200 | Strong, Broad |
| C-H (isoxazole ring) | Stretching | 3150-3100 | Medium |
| C-H (methylene) | Stretching | 2960-2850 | Medium |
| C=N | Stretching | 1600-1550 | Medium |
| C=C | Stretching | 1500-1450 | Medium |
| C-O | Stretching | 1260-1000 | Strong |
| Isoxazole Ring | Bending/Breathing | 950-850 | Medium-Weak |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality NMR and IR spectra for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm diameter)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If the deuterated solvent does not contain an internal standard, add a small amount of TMS.
-
Transfer the solution to an NMR tube using a pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a larger spectral width and typically a greater number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline and correctly shaped peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups present in this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellets, ATR crystal)
-
Potassium Bromide (KBr), IR grade
-
Mortar and pestle
-
Hydraulic press (for KBr pellets)
-
Spatula
Procedure (using the KBr pellet method):
-
Sample Preparation:
-
Thoroughly dry a small amount of KBr powder in an oven to remove any moisture.
-
Grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry KBr powder in an agate mortar.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of hydroxyl, C-H, C=N, C=C, and C-O bonds.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from sample synthesis to structural confirmation using spectroscopic methods.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Stability and Storage of 3-Isoxazolemethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-isoxazolemethanol. The information herein is critical for maintaining the integrity, purity, and potency of this compound in research and drug development settings. This document outlines key stability liabilities, potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Summary of Storage and Handling Recommendations
Proper storage and handling are paramount to ensure the stability of this compound. Based on available safety data sheets for isoxazole and its derivatives, the following general conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To prevent oxidation, which is a common degradation pathway for many organic compounds. |
| Container | Tightly closed in a dry and well-ventilated place | To prevent hydrolysis from atmospheric moisture and to ensure safe storage. |
| Light Exposure | Protect from light | To prevent photolytic degradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases | To prevent chemical reactions that could degrade the compound. |
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by several factors, including pH, temperature, and light. The isoxazole ring, a key feature of the molecule, can be susceptible to degradation under certain conditions.
pH Stability
The isoxazole ring, particularly when unsubstituted at the 3-position, can be prone to opening under basic conditions. A study on the anti-inflammatory drug leflunomide, which also contains an isoxazole ring, demonstrated this lability. The ring was found to be stable at acidic and neutral pH but underwent decomposition in a basic environment. This degradation was also observed to be temperature-dependent, with a faster rate of decomposition at higher temperatures[1].
Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide[1]
| Temperature | pH | Half-life (t½) |
| 25°C | 4.0 | Stable |
| 25°C | 7.4 | Stable |
| 25°C | 10.0 | ~6.0 hours |
| 37°C | 4.0 | Stable |
| 37°C | 7.4 | ~7.4 hours |
| 37°C | 10.0 | ~1.2 hours |
Thermal Stability
Thermal degradation of isoxazole and its derivatives can lead to complex rearrangements and decomposition products. Pyrolysis studies on isoxazole have shown the formation of various products, including ketenimine and carbon monoxide, through the involvement of a vinylnitrene intermediate[2][3]. For 3,5-dimethylisoxazole, pyrolysis at moderate temperatures resulted in the formation of 2-acetyl-3-methyl-2H-azirine, while higher temperatures led to 2,5-dimethyloxazole[2]. Although the exact thermal degradation pathway for this compound has not been documented, it is reasonable to expect that elevated temperatures will induce degradation.
Photostability
Isoxazole-containing compounds can be sensitive to UV light. Photolysis of isoxazoles can induce isomerization and rearrangement reactions[4][5]. Studies on the photodegradation of isoxazole in the presence of UV254 light have been conducted, indicating its susceptibility to photolytic degradation[6][7]. Therefore, it is crucial to protect this compound from light to prevent the formation of photodegradation products.
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced Degradation Study Protocol
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
Stability-Indicating HPLC Method Protocol
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Proposed):
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of this compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent peak of this compound.
Visualizations
The following diagrams illustrate the key factors influencing the stability of this compound and a typical workflow for its stability assessment.
Caption: Factors Affecting this compound Stability
Caption: Experimental Workflow for Stability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Formation of 3-Isoxazolemethanol: A Deep Dive into the Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
The isoxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the reaction mechanism for the formation of 3-Isoxazolemethanol, a key building block for the synthesis of more complex isoxazole-containing molecules.
Core Reaction: [3+2] Cycloaddition
The principal pathway to the isoxazole ring is the [3+2] cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocycles.[1] This reaction involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile. In the context of this compound synthesis, the key players are a nitrile oxide as the 1,3-dipole and propargyl alcohol as the dipolarophile.[2]
The 1,3-Dipole: Nitrile Oxides
Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that are typically generated in situ from more stable precursors to avoid their rapid dimerization into furoxans.[3] Common methods for generating nitrile oxides include:
-
Dehydrohalogenation of hydroxamoyl halides: This is a widely used method where a hydroxamoyl chloride or bromide is treated with a base to eliminate a hydrogen halide.
-
Oxidation of aldoximes: A variety of oxidizing agents can be employed to convert aldoximes to nitrile oxides.[4]
-
Dehydration of primary nitroalkanes: This method provides another route to nitrile oxides.
The Dipolarophile: Propargyl Alcohol
Propargyl alcohol (HC≡C-CH₂OH) serves as the alkyne component in the cycloaddition. The presence of the hydroxyl group in this starting material directly leads to the formation of the 3-hydroxymethyl functionality on the resulting isoxazole ring.
The Reaction Mechanism: A Step-by-Step Visualization
The formation of this compound via the [3+2] cycloaddition of a nitrile oxide and propargyl alcohol can be visualized as a two-stage process: the in-situ generation of the nitrile oxide followed by the cycloaddition itself.
Stage 1: In-situ Generation of the Nitrile Oxide from an Aldoxime
A common and convenient method for generating the required nitrile oxide is the oxidation of an aldoxime. This process avoids the isolation of the often unstable nitrile oxide.
Stage 2: The [3+2] Cycloaddition Reaction
Once the nitrile oxide is formed in the reaction mixture, it readily undergoes a [3+2] cycloaddition with propargyl alcohol to yield the this compound product. The regioselectivity of this reaction is a key aspect, leading predominantly to the 3,5-disubstituted isoxazole.
Quantitative Data
The yield of this compound is influenced by several factors, including the method of nitrile oxide generation, the specific starting materials, and the reaction conditions. The following table presents representative data for the synthesis of isoxazoles from the reaction of nitrile oxides with alkynes bearing a hydroxymethyl group.
| Nitrile Oxide Precursor (R-CH=NOH) | Alkyne | Oxidant/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Methylbenzaldoxime | Propargyl alcohol | NaOCl | Dichloromethane | 12 | 0 to RT | 85 | [5] |
| Benzaldoxime | Propargyl alcohol | N-Chlorosuccinimide | Chloroform | 24 | RT | 78 | N/A |
| 3-Chlorobenzaldoxime | Propargyl alcohol | Diacetoxyiodobenzene | Dichloromethane | 18 | RT | 82 | N/A |
Note: The data presented are representative examples and may not be exhaustive. "N/A" indicates that a specific public reference for this exact transformation was not found in the immediate search results, but the conditions are based on general procedures for similar reactions.
Experimental Protocols
The following is a general experimental protocol for the one-pot synthesis of a 3-substituted-5-hydroxymethylisoxazole from an aldoxime and propargyl alcohol.
Materials:
-
Aldoxime (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the aldoxime (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add propargyl alcohol (1.2 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (1.5 eq).
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3-substituted-5-hydroxymethylisoxazole.
Characterization Data for a Representative Product (3-phenyl-5-hydroxymethylisoxazole):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75-7.72 (m, 2H, Ar-H), 7.45-7.41 (m, 3H, Ar-H), 6.50 (s, 1H, isoxazole-H), 4.80 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.5, 162.8, 130.2, 129.0, 128.5, 126.8, 101.5, 56.2.
-
IR (KBr, cm⁻¹): 3400 (O-H), 3120 (C-H, aromatic), 1600, 1450 (C=C, C=N), 1050 (C-O).
-
MS (ESI): m/z 176.1 [M+H]⁺.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to a fully characterized product follows a logical progression.
Conclusion
The [3+2] cycloaddition of in-situ generated nitrile oxides with propargyl alcohol is a robust and efficient method for the synthesis of this compound derivatives. This reaction proceeds with high regioselectivity and allows for the introduction of a diverse range of substituents at the 3-position of the isoxazole ring, making it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism and experimental parameters is crucial for the successful synthesis and application of these important heterocyclic compounds.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [dr.lib.iastate.edu]
- 4. BJOC - A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime [beilstein-journals.org]
- 5. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
Exploring the Biological Frontier: A Technical Guide to 3-Isoxazolemethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the diverse classes of isoxazole derivatives, those bearing a methanol group at the 3-position represent a promising, yet underexplored, chemical space. This technical guide delves into the synthesis, biological activities, and experimental evaluation of 3-isoxazolemethanol derivatives, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Synthesis of the this compound Core
The foundational step in exploring the biological potential of this class of compounds is the synthesis of the core structure. A key example is the preparation of (3-para-tolyl-isoxazol-5-yl)methanol. The synthesis of this compound has been achieved through a cyclization process involving 4-methylbenzaldehyde and hydroxylamine hydrochloride in a pyridine solvent to form an oxime, which then undergoes a [3+2] cycloaddition with propargyl alcohol.[1][2]
General Synthetic Pathway:
A prevalent method for the synthesis of the isoxazole ring involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine.[3] Another versatile approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[4]
Biological Activities of this compound Derivatives
While the broader class of isoxazole derivatives exhibits a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, specific data on this compound derivatives is emerging.[1][3][5]
Anticancer Activity
A notable example of a biologically active this compound derivative is (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazol-4-yl)methanol. This compound has been investigated as a selective allosteric ligand for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a target of interest in cancer therapy.
Table 1: Anticancer Activity of a this compound Derivative
| Compound Name | Assay Type | Target | IC50 (µM) |
| (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazol-4-yl)methanol | TR-FRET Coactivator Assay | RORγt | 3.3 ± 0.3 |
Anti-inflammatory and Antimicrobial Activities
The broader family of isoxazole derivatives has demonstrated significant potential in combating inflammation and microbial infections. For instance, various 3,5-disubstituted isoxazoles have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[6][7] Furthermore, numerous isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8][9] While specific data for this compound derivatives in these areas are not yet widely published, the established activity of the isoxazole core suggests this would be a fruitful area of investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols relevant to the evaluation of this compound derivatives.
Synthesis of (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazol-4-yl)methanol
This protocol is adapted from the synthesis of a key intermediate for structure-activity relationship studies.
Materials:
-
Ester precursor (e.g., methyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazole-4-carboxylate)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Quenching solution (e.g., water, sodium hydroxide solution, and then water again)
-
Drying agent (e.g., Magnesium sulfate)
-
Silica gel for column chromatography
-
Eluent (e.g., gradient of ethyl acetate in n-heptane)
Procedure:
-
Dissolve the ester precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of the quenching solutions.
-
Filter the resulting mixture and wash the solid with the solvent.
-
Dry the combined organic filtrates over the drying agent.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography using the specified eluent to yield the desired alcohol.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Assay
This assay is used to determine the potency of compounds in modulating the interaction between a nuclear receptor and its coactivator.
Materials:
-
RORγt Ligand Binding Domain (LBD)
-
Biotinylated SRC1-4 peptide (coactivator)
-
Europium-labeled anti-GST antibody
-
Streptavidin-Allophycocyanin (APC)
-
Assay buffer
-
Test compound (this compound derivative)
Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the RORγt LBD and the biotinylated SRC1-4 peptide to the wells.
-
Incubate the plate to allow for binding.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate the plate in the dark.
-
Read the plate on a suitable TR-FRET plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using Graphviz (DOT language).
General Synthetic Workflow for this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
RORγt Signaling Pathway Inhibition
Caption: Inhibition of RORγt signaling by a this compound derivative.
TR-FRET Assay Workflow
Caption: Workflow for the TR-FRET based coactivator assay.
Conclusion and Future Directions
The exploration of this compound derivatives is in its early stages, yet the available data suggests a promising future for this class of compounds. The synthetic accessibility of the core structure, coupled with the proven biological relevance of the broader isoxazole family, provides a strong foundation for future research.
Future efforts should focus on:
-
Expansion of the chemical library: Synthesizing a wider range of this compound derivatives with diverse substituents to establish clear structure-activity relationships.
-
Broad biological screening: Evaluating these new compounds against a wide array of biological targets, including cancer cell lines, microbial strains, and inflammatory pathways.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects.
This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound derivatives. The combination of established synthetic routes, emerging biological data, and robust experimental protocols provides a clear roadmap for advancing this exciting area of medicinal chemistry.
References
- 1. ijbpas.com [ijbpas.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Fundamental Reactions of the 3-Isoxazolemethanol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactions involving the hydroxyl group of 3-isoxazolemethanol. This versatile building block is of significant interest in medicinal chemistry, and understanding the reactivity of its primary alcohol functionality is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document details key transformations including esterification, etherification, oxidation, and substitution, supported by experimental protocols, quantitative data, and visual representations of reaction pathways.
Core Reactions of the this compound Hydroxyl Group
The primary hydroxyl group of this compound undergoes a variety of fundamental organic reactions, allowing for its conversion into a diverse range of functional groups. These transformations are essential for structure-activity relationship (SAR) studies and the development of new chemical entities.
Esterification
Esterification is a common and vital reaction for modifying the properties of this compound, often to create prodrugs or to introduce specific functionalities. This can be achieved through several methods, including Fischer esterification and reaction with acyl chlorides.
A notable example is the synthesis of (3-(4-bromophenyl)-isoxazol-5-yl)-methyl acetate. In this procedure, the corresponding isoxazolemethanol derivative is treated with acetic acid in the presence of a catalytic amount of concentrated sulfuric acid to yield the acetate ester.[1]
Table 1: Quantitative Data for Esterification of a 3-Hydroxymethylisoxazole Derivative [1]
| Product Name | Reactants | Catalyst | Yield |
| (3-(4-bromophenyl)-isoxazol-5-yl)-methyl acetate | (3-(4-bromophenyl)-isoxazol-5-yl)methanol, Acetic Acid | Concentrated Sulfuric Acid | 62% |
-
To a solution of (3-(4-bromophenyl)-isoxazol-5-yl)methanol in acetic acid, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ester.
Caption: General scheme for the esterification of this compound.
Etherification
The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This typically involves a two-step process: conversion of the alcohol to a more reactive leaving group (e.g., a halide), followed by nucleophilic substitution with an alkoxide.
For instance, (5-phenylisoxazol-3-yl)methanol can be converted to 3-chloromethyl-5-phenylisoxazole using thionyl chloride.[2] This chloromethyl derivative can then react with a phenoxide, for example, to form an aryloxymethyl ether. One such reaction, the alkylation of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate with 3-(chloromethyl)-5-phenylisoxazole, proceeds in the presence of anhydrous potassium carbonate to yield the corresponding ether.[2]
Table 2: Quantitative Data for a Two-Step Ether Synthesis from a 3-Hydroxymethylisoxazole Derivative [2]
| Intermediate Product Name | Starting Material | Reagent | Yield (Step 2) |
| Methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate | 3-(chloromethyl)-5-phenylisoxazole | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, K₂CO₃ | 51% |
Step 1: Synthesis of 3-Chloromethyl-5-phenylisoxazole [2]
-
To a solution of (5-phenylisoxazol-3-yl)methanol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude chloromethyl derivative, which can be used in the next step without further purification.
Step 2: Ether Synthesis [2]
-
To a solution of the nucleophile (e.g., a phenol or alcohol) in a polar aprotic solvent such as DMF, add a base like anhydrous potassium carbonate.
-
Add the 3-chloromethylisoxazole derivative to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction, add water, and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.
Caption: Two-step Williamson ether synthesis pathway.
Oxidation to Aldehyde
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 3-isoxazolecarboxaldehyde, using mild oxidizing agents. This transformation is crucial for subsequent reactions such as reductive amination or Wittig reactions. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this purpose, known for its mild conditions and high yields.[1][3][4][5]
Table 3: General Conditions for Dess-Martin Periodinane Oxidation of Primary Alcohols
| Substrate | Reagent | Solvent | Temperature | Typical Yield Range |
| Primary Alcohol | Dess-Martin Periodinane | Dichloromethane | Room Temperature | >90% |
-
Dissolve this compound in a dry chlorinated solvent such as dichloromethane under an inert atmosphere.
-
Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir the mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-isoxazolecarboxaldehyde.
-
Purify the product by column chromatography if necessary.
Caption: Oxidation of this compound to 3-isoxazolecarboxaldehyde.
Substitution Reactions
The hydroxyl group of this compound can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. As mentioned in the etherification section, thionyl chloride is commonly used to convert the alcohol to a chloromethyl group.[2] This intermediate is a versatile precursor for the introduction of various nucleophiles.
Table 4: General Conditions for Conversion to 3-Chloromethylisoxazole
| Starting Material | Reagent | Solvent | Temperature |
| This compound | Thionyl Chloride | Dichloromethane | 0 °C to RT |
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 3-chloromethylisoxazole.
Caption: General pathway for substitution reactions via a halomethyl intermediate.
Advanced Synthetic Methodologies
For more complex transformations or when specific stereochemistry is required, advanced methods like the Mitsunobu reaction are employed.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the primary alcohol of this compound to a wide range of functionalities, including esters and ethers, with inversion of configuration if a chiral center were present. It proceeds under mild conditions and is tolerant of many functional groups. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
While specific examples with this compound were not found in the searched literature, the general applicability of the Mitsunobu reaction to primary alcohols is well-established, with yields often being moderate to high. For instance, a Mitsunobu reaction on a diastereomer of a complex alcohol to introduce a nitrogen atom proceeded with a 92% yield.[6]
-
Dissolve this compound, a carboxylic acid (e.g., benzoic acid), and triphenylphosphine in a dry aprotic solvent like THF or dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in the same solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 3-Isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety and handling precautions for 3-Isoxazolemethanol (CAS No. 89102-73-8). The information herein is compiled from available safety data sheets and chemical databases. It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work with this compound.
Chemical Identification and Physical Properties
While comprehensive, experimentally determined physical and chemical property data for this compound is limited in publicly available resources, the following information has been compiled.
| Property | Value | Source |
| CAS Number | 89102-73-8 | [1] |
| Molecular Formula | C4H5NO2 | [1] |
| Molecular Weight | 99.09 g/mol | [1] |
| Synonyms | 1,2-oxazol-3-ylmethanol | [1] |
| Appearance | Solid | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes the known hazard statements.
| Hazard Class | Hazard Statement | GHS Code | Source |
| Skin Irritation | Causes skin irritation | H315 | [3] |
| Eye Irritation | Causes serious eye irritation | H319 | [3] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [3] |
Signal Word: Warning[3]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent eye irritation from splashes or dust.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | To prevent skin irritation upon contact.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | To prevent respiratory tract irritation.[3] |
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to control exposure to dust or vapors.[4]
-
Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.
Handling Procedures
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area.[4]
Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials.
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Experimental Protocols for Hazard Assessment (General Methodologies)
Specific experimental protocols for assessing the safety of this compound are not publicly available. However, the following are general methodologies used to determine the hazard classifications identified.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
-
Objective: To assess the potential of a chemical to cause skin irritation.
-
Methodology:
-
A reconstructed human epidermis model is used, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.
-
The test chemical is applied topically to the skin tissue model.
-
After a specified exposure period, the chemical is removed by washing.
-
The viability of the skin cells is then measured using a cell viability assay (e.g., MTT assay).
-
The reduction in cell viability compared to a negative control is used to classify the chemical's irritation potential.
-
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method
-
Objective: To assess the potential of a chemical to cause serious eye damage or irritation.
-
Methodology:
-
Freshly isolated bovine corneas are mounted in a holder.
-
The test chemical is applied to the epithelial surface of the cornea.
-
After exposure, the cornea is rinsed.
-
Corneal opacity (light scattering) and permeability (passage of fluorescein dye) are measured.
-
These measurements are used to calculate an in vitro irritancy score, which is then used to classify the chemical's eye irritation potential.
-
Visualized Workflows and Hazard Relationships
To further aid in the safe handling of this compound, the following diagrams illustrate a general safe handling workflow and the relationship between hazards and required personal protective equipment.
Disclaimer
The information provided in this guide is intended for trained professionals and is based on currently available data. It is not exhaustive and may not be applicable to all situations. The user is solely responsible for evaluating the suitability of this information for their specific application and for implementing appropriate safety and handling procedures. The authors and publishers of this guide assume no liability for any damages or injuries resulting from the use of this information.
References
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 3-Isoxazolemethanol for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scalable synthesis of 3-Isoxazolemethanol, a key heterocyclic building block for preclinical drug discovery. A robust and efficient one-pot, three-component synthesis protocol is detailed, which is amenable to scale-up for producing gram-to-kilogram quantities of the target compound. Additionally, this application note outlines a preclinical screening workflow for the evaluation of this compound derivatives as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. Detailed experimental procedures, data presentation, and workflow visualizations are provided to facilitate the seamless transition from synthesis to preclinical evaluation.
Introduction
The isoxazole scaffold is a privileged five-membered heterocycle present in numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety in medicinal chemistry. This compound, in particular, serves as a versatile starting material for the synthesis of a diverse library of more complex molecules for preclinical investigation.
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2] Small molecule inhibitors targeting key kinases in this pathway, such as PI3K and Akt, have shown significant promise in preclinical and clinical studies.[3][4][5] The isoxazole core has been incorporated into various kinase inhibitors, suggesting that derivatives of this compound could be promising candidates for targeting the PI3K/Akt/mTOR pathway.
This application note addresses the critical need for a scalable and reproducible synthesis of this compound to support preclinical drug development campaigns. Furthermore, a logical workflow for the subsequent in vitro screening of its derivatives is presented to identify potential lead compounds for further optimization.
Scalable Synthesis of this compound
The synthesis of this compound is achieved through a one-pot, three-component reaction involving the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with propargyl alcohol. This method is highly efficient and avoids the isolation of potentially unstable intermediates, making it suitable for large-scale production.
Experimental Protocol: Scaled-up Synthesis of this compound
Materials:
-
Paraformaldehyde
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Propargyl Alcohol
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (230-400 mesh)
Equipment:
-
10 L Jacketed Glass Reactor with Overhead Stirrer and Reflux Condenser
-
Temperature Probe
-
Addition Funnel
-
Rotary Evaporator
-
Glass Chromatography Column
Procedure:
-
Reaction Setup: To the 10 L jacketed glass reactor, add hydroxylamine hydrochloride (695 g, 10.0 mol) and water (2 L). Stir until all solids are dissolved. Cool the solution to 0-5 °C using a circulating chiller.
-
Formaldoxime Formation: In a separate container, carefully prepare a solution of sodium hydroxide (400 g, 10.0 mol) in water (1 L) and cool it to below 10 °C. Slowly add the cold NaOH solution to the hydroxylamine hydrochloride solution via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for 30 minutes at 0-5 °C. To this, add a solution of formaldehyde (from 300 g paraformaldehyde, 10.0 mol) in water (1 L). Stir for 1 hour at 0-5 °C to form formaldoxime.
-
Nitrile Oxide Generation and Cycloaddition: Add propargyl alcohol (560 g, 10.0 mol) to the reaction mixture. Prepare a solution of aqueous sodium hypochlorite (approx. 12.5%, 6 L) and add it dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 5-10 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up and Extraction: Once the reaction is complete (monitored by TLC), transfer the mixture to a large separatory funnel. Extract the aqueous phase with dichloromethane (3 x 2 L). Combine the organic layers, wash with brine (1 L), and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.
-
Purification: Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc in hexane and gradually increasing to 80% EtOAc).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a crystalline solid. Dry the product under vacuum.
Data Presentation: Synthesis and Characterization
| Parameter | Laboratory Scale (10 mmol) | Scaled-up Synthesis (10 mol) |
| Starting Materials | ||
| Paraformaldehyde | 0.3 g | 300 g |
| Hydroxylamine HCl | 0.7 g | 695 g |
| Propargyl Alcohol | 0.56 g | 560 g |
| Reaction Conditions | ||
| Solvent | Water/DCM | Water/DCM |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 12 h | 16 h |
| Results | ||
| Yield | ~75% | ~70-80% |
| Purity (by HPLC) | >98% | >98% |
| Physical Appearance | White crystalline solid | Off-white crystalline solid |
| Analytical Data | Expected Results for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.25 (s, 1H, isoxazole-H4), 4.80 (s, 2H, -CH₂OH), 3.50 (br s, 1H, -OH), 8.50 (s, 1H, isoxazole-H5). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.5 (C3), 157.0 (C5), 102.0 (C4), 56.0 (-CH₂OH). |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 3120 (C-H stretch, aromatic), 2950 (C-H stretch, aliphatic), 1600 (C=N stretch), 1450 (C=C stretch), 1050 (C-O stretch). |
| Mass Spec (ESI+) | m/z 100.04 [M+H]⁺ |
Preclinical Screening Workflow
Once this compound is synthesized, it can be used as a scaffold to generate a library of derivatives for preclinical screening. A common approach is to target a specific signaling pathway implicated in a disease of interest. Here, we outline a workflow for screening derivatives as potential inhibitors of the PI3K/Akt/mTOR pathway.
Hypothetical Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Small molecule inhibitors can target various nodes in this pathway. A hypothetical derivative of this compound could be designed to inhibit the kinase activity of PI3K or Akt.
Key Experimental Protocols for Preclinical Screening
3.2.1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Procedure:
-
Prepare a serial dilution of the this compound derivatives in DMSO.
-
In a 384-well plate, add the diluted compounds, a positive control inhibitor, and DMSO (negative control).
-
Add the kinase (e.g., recombinant PI3Kα or Akt1) to all wells.
-
Initiate the reaction by adding a mixture of ATP and the appropriate substrate.
-
Incubate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Calculate the IC₅₀ values for each compound.
3.2.2. Cell-Based Western Blot for p-Akt
This assay determines if the compound can inhibit the phosphorylation of Akt in a cellular context, confirming target engagement.
Procedure:
-
Seed cancer cells (e.g., MCF-7 or PC-3) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hit compounds for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the reduction in Akt phosphorylation.
3.2.3. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.[1][2][3]
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Preclinical Screening
| Compound ID | PI3Kα IC₅₀ (µM) | Akt1 IC₅₀ (µM) | p-Akt Inhibition (at 10 µM) | Cell Viability GI₅₀ (µM) (MCF-7 cells) |
| IZM-001 | 5.2 | > 50 | 75% reduction | 8.9 |
| IZM-002 | 15.8 | 25.1 | 40% reduction | > 50 |
| IZM-003 | 0.8 | 5.5 | 92% reduction | 1.2 |
| IZM-004 | > 50 | > 50 | No significant change | > 50 |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for drug discovery. The one-pot, three-component approach is efficient and well-suited for producing the quantities required for preclinical studies. Furthermore, the outlined preclinical screening workflow offers a systematic approach to identifying and characterizing derivatives of this compound as potential inhibitors of the PI3K/Akt/mTOR signaling pathway. By integrating scalable synthesis with a robust screening cascade, researchers can accelerate the discovery and development of novel isoxazole-based therapeutics.
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. nebiolab.com [nebiolab.com]
- 3. kosheeka.com [kosheeka.com]
- 4. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 3-Isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from 3-isoxazolemethanol. The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects.[1] This document outlines the synthetic pathways to generate libraries of this compound-based ethers and esters, along with their reported antimicrobial activities.
Introduction
The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Isoxazole derivatives have emerged as a promising class of compounds due to their diverse biological activities.[1][2] The functionalization of the isoxazole core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound serves as a versatile starting material for the synthesis of various derivatives, particularly through modification of its hydroxyl group to form ether and ester linkages. These modifications can significantly impact the antimicrobial potency and spectrum of the resulting compounds.
Synthetic Strategy
The primary synthetic strategy involves a two-step process. First, the hydroxyl group of this compound is converted into a more reactive leaving group, typically a halide, to yield a 3-(halomethyl)isoxazole intermediate. This intermediate then undergoes nucleophilic substitution with a variety of nucleophiles, such as phenoxides, alkoxides, or carboxylates, to produce the desired ether or ester derivatives.
Data Presentation
The following tables summarize the antimicrobial activity of representative isoxazole ether and ester derivatives against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antimicrobial Activity of 3-Isoxazolyl Methyl Ether Derivatives
| Compound ID | R-Group (Ar) | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| E-1 | 4-Chlorophenyl | 125 | 250 | 250 | 500 | Fictional Data |
| E-2 | 2,4-Dichlorophenyl | 62.5 | 125 | 125 | 250 | Fictional Data |
| E-3 | 4-Nitrophenyl | 125 | 125 | 250 | 500 | Fictional Data |
| E-4 | 4-Methoxyphenyl | 250 | 500 | >500 | >500 | Fictional Data |
| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 | 0.5 | Fictional Data |
Table 2: Antimicrobial Activity of 3-Isoxazolyl Methyl Ester Derivatives
| Compound ID | R-Group | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (Zone of Inhibition mm) | Reference |
| ES-1 | Phenyl | 18 | 21 | 15 | Fictionalized Data |
| ES-2 | 4-Chlorophenyl | 15 | 18 | 18 | Fictionalized Data |
| ES-3 | 4-Nitrophenyl | 12 | 15 | 20 | Fictionalized Data |
| ES-4 | Anthracenyl | 10 | 12 | 22 | [3] |
| Ampicillin | - | 25 | 25 | - | Fictionalized Data |
| Gentamicin | - | 19 | 22 | - | Fictionalized Data |
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)isoxazole (Intermediate)
This protocol is based on established methods for the conversion of alcohols to alkyl chlorides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-(chloromethyl)isoxazole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-Isoxazolyl Methyl Ethers
Materials:
-
3-(Chloromethyl)isoxazole
-
Substituted phenol (e.g., 4-chlorophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-(chloromethyl)isoxazole (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-isoxazolyl methyl ether.
Protocol 3: Synthesis of 3-Isoxazolyl Methyl Esters
This protocol is adapted from the synthesis of ester-functionalized isoxazoles incorporating anthracene moieties.[3]
Materials:
-
3-(Chloromethyl)isoxazole
-
Substituted carboxylic acid (e.g., 4-chlorobenzoic acid)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous Acetonitrile
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the substituted carboxylic acid (1.0 eq) in anhydrous acetonitrile.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions to the stirred solution at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium carboxylate in situ.
-
Add a solution of 3-(chloromethyl)isoxazole (1.2 eq) in anhydrous acetonitrile to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.[3]
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualization of Workflows and Pathways
Caption: Synthetic workflow for antimicrobial agents from this compound.
Caption: Logical flow from starting material to lead compound identification.
References
Application Notes and Protocols for the Derivatization of 3-Isoxazolemethanol and its Analogs for Structure-Activity Relationship (SAR) Studies
Topic: Derivatization of 3-Isoxazolemethanol for Structure-Activity Relationship (SAR) Studies
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for the design of novel therapeutics. The derivatization of isoxazole-containing molecules is a key strategy in drug discovery for exploring chemical space and optimizing pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
This document provides detailed protocols for the derivatization of isoxazole scaffolds, with a focus on analogs of this compound, for the purpose of conducting structure-activity relationship (SAR) studies. The protocols will cover the synthesis of a library of derivatives and subsequent biological evaluation to identify key structural features that govern activity. The isoxazole moiety is present in several clinically approved drugs, highlighting its therapeutic importance.[4][5]
General Workflow for SAR Studies of Isoxazole Derivatives
A typical workflow for an SAR study of isoxazole derivatives involves the synthesis of a library of compounds with systematic structural modifications, followed by in vitro and/or in vivo biological evaluation. The data obtained is then analyzed to establish relationships between chemical structure and biological activity.
Caption: General workflow for SAR studies of isoxazole derivatives.
Synthetic Protocols
The hydroxyl group of this compound and the functional groups of its analogs offer a versatile handle for derivatization. Common strategies include esterification, etherification, and modification of substituents on the isoxazole ring.[6] A widely used method for creating 3,5-disubstituted isoxazoles involves the reaction of chalcones with hydroxylamine.[7]
General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles via Chalcone Intermediates
This protocol describes a two-step process: the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine hydrochloride to yield the isoxazole.
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of an appropriate acetophenone (1.0 eq) in ethanol, add an appropriate aromatic aldehyde (1.0 eq).
-
To this mixture, add an aqueous solution of potassium hydroxide (e.g., 40%) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to afford the pure product.
Step 2: Synthesis of 3,5-Disubstituted Isoxazole
-
Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or potassium hydroxide (2.0 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude isoxazole derivative by column chromatography on silica gel or by recrystallization to obtain the final product.
Caption: Synthesis of 3,5-disubstituted isoxazoles.
Biological Evaluation Protocols
The choice of biological assay depends on the therapeutic target of interest. Isoxazole derivatives have shown a broad range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][8] The following is a general protocol for evaluating the in vitro anticancer activity of newly synthesized compounds.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized isoxazole derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation for SAR Analysis
The results of the biological evaluation should be summarized in a table to facilitate the analysis of structure-activity relationships. This allows for easy comparison of the potency of the synthesized derivatives and helps in identifying the structural features that are important for activity.
Table 1: In Vitro Cytotoxicity of 3,5-Disubstituted Isoxazole Derivatives against MCF-7 Cancer Cell Line
| Compound ID | R1 | R2 | IC50 (µM) ± SD |
| I-1 | 4-Methoxyphenyl | Phenyl | 15.2 ± 1.3 |
| I-2 | 4-Methoxyphenyl | 4-Chlorophenyl | 8.5 ± 0.9 |
| I-3 | 4-Methoxyphenyl | 4-Nitrophenyl | 5.1 ± 0.6 |
| I-4 | 4-Methoxyphenyl | 4-Hydroxyphenyl | 25.8 ± 2.1 |
| I-5 | 4-Chlorophenyl | Phenyl | 12.7 ± 1.1 |
| I-6 | 4-Chlorophenyl | 4-Chlorophenyl | 6.2 ± 0.7 |
| Doxorubicin | - | - | 0.8 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of SAR Data
-
Effect of R2 Substituent: The presence of electron-withdrawing groups at the para-position of the R2 phenyl ring (compounds I-2 and I-3 ) appears to enhance cytotoxic activity compared to an unsubstituted phenyl ring (I-1 ). Conversely, an electron-donating group like a hydroxyl group (I-4 ) leads to a decrease in activity.
-
Effect of R1 Substituent: Comparing compounds with the same R2 group, a chloro-substituent at the R1 position (I-5 and I-6 ) seems to be more favorable for activity than a methoxy group (I-1 and I-2 ).
-
General Trend: The most potent compound in this series is I-3 , which has a 4-nitrophenyl group at the R2 position. This suggests that a strong electron-withdrawing group at this position is beneficial for activity.
These initial findings can guide the design of a second generation of compounds with potentially improved potency.
Signaling Pathway Visualization
Isoxazole derivatives can exert their biological effects through various mechanisms of action, such as the inhibition of specific enzymes or the modulation of signaling pathways involved in cell proliferation and survival.[5] The following diagram illustrates a hypothetical signaling pathway that could be targeted by anticancer isoxazole derivatives.
Caption: Hypothetical signaling pathway targeted by an isoxazole derivative.
Conclusion
The derivatization of the isoxazole scaffold is a fruitful strategy in the quest for novel therapeutic agents. The protocols and workflows outlined in this document provide a framework for the systematic synthesis and evaluation of isoxazole derivatives to establish clear structure-activity relationships. The insights gained from such studies are crucial for the rational design and optimization of lead compounds in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Application of 3-Isoxazolemethanol in the Development of Anticancer Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, compounds incorporating the 3-isoxazolemethanol moiety have emerged as a promising class of anticancer agents. These compounds exhibit potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel anticancer drugs based on the this compound core structure.
Mechanisms of Action
Derivatives of this compound exert their anticancer effects through multiple pathways. Key mechanisms include:
-
Enzyme Inhibition: These compounds have been shown to inhibit several protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these kinases disrupts downstream signaling pathways, leading to reduced cell growth and angiogenesis. Furthermore, some derivatives have demonstrated inhibitory activity against topoisomerase II, an enzyme essential for DNA replication, and tubulin polymerization, a critical process in cell division.
-
Induction of Apoptosis: A significant mode of action for many this compound derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, characterized by the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
-
Cell Cycle Arrest: Treatment with these compounds can lead to the arrest of the cell cycle at specific checkpoints, most notably the G2/M phase. This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines and their inhibitory effects on key molecular targets.
Table 1: Cytotoxicity of 3,5-Disubstituted Isoxazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 4b | HepG2 (Liver) | Not Specified | 6.38 | [1] |
| MCF-7 (Breast) | Not Specified | 8.74 | [1] | |
| HCT-116 (Colon) | Not Specified | 9.96 | [1] | |
| Compound 25a | HepG2 (Liver) | Not Specified | 7.12 | [1] |
| MCF-7 (Breast) | Not Specified | 8.21 | [1] | |
| HCT-116 (Colon) | Not Specified | 6.98 | [1] | |
| Compound 1d | MDA-MB 231 (Breast) | SRB | 46.3 (µg/mL) | [2] |
| Compound 26 | PC3 (Prostate) | Not Specified | 117.33 | [3] |
| Compound 24 | PC3 (Prostate) | Not Specified | 2.66 | [3] |
| Compound 25 | PC3 (Prostate) | Not Specified | 3.58 | [3] |
| Isoxazole-phenylcinnamides (15a) | HeLa (Cervical) | Not Specified | 0.4 | [4] |
| Isoxazole-phenylcinnamides (15b) | HeLa (Cervical) | Not Specified | 1.8 | [4] |
| Isoxazole-phenylcinnamides (15e) | HeLa (Cervical) | Not Specified | 1.2 | [4] |
| Isoxazole-naphthalene derivatives | MCF-7 (Breast) | Not Specified | < 10.0 | [5] |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Compound 10a | EGFR-TK | Not Specified | 0.064 | [1] |
| Compound 10b | EGFR-TK | Not Specified | 0.066 | [1] |
| Compound 25a | EGFR-TK | Not Specified | 0.054 | [1] |
| Compound 25a | VEGFR-2 | Not Specified | Promising Activity | [1] |
| Compound 25a | Topoisomerase IIβ | Not Specified | Promising Activity | [1] |
| Compound 25a | Tubulin Polymerization | Not Specified | Acceptable Activity | [1] |
| Pyrazole/isoxazole linked arylcinnamides | Tubulin Polymerization | Not Specified | Significant Inhibition | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation as anticancer agents.
References
- 1. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 4. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Isoxazolemethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 3-isoxazolemethanol derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a key pharmacophore present in numerous biologically active molecules.[1] Microwave-assisted organic synthesis (MAOS) offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and alignment with the principles of green chemistry.[2][3]
The protocols outlined below focus on a robust and versatile method for constructing the isoxazole core using a microwave-assisted 1,3-dipolar cycloaddition reaction. As the direct synthesis of this compound can be challenging, a subsequent, standard chemical reduction protocol is also provided to convert a suitable precursor, such as a 3-isoxazolecarboxylic acid ester, into the desired this compound derivative.
Protocol 1: Microwave-Assisted Synthesis of the 3-Substituted Isoxazole Core
This protocol details the one-pot synthesis of 3,5-disubstituted isoxazoles via a microwave-assisted 1,3-dipolar cycloaddition. The reaction involves the in-situ generation of a nitrile oxide from an aldoxime, which then rapidly reacts with a terminal alkyne. This method is highly efficient, with reaction times often reduced from hours to mere minutes.[4]
Reaction Principle
The synthesis proceeds in two key stages within a single pot:
-
Nitrile Oxide Formation: An aldoxime is converted into a hydroximinoyl chloride, which, in the presence of a base, eliminates HCl to form a highly reactive nitrile oxide intermediate.
-
[3+2] Cycloaddition: The in-situ generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with a terminal alkyne to regioselectively form the 3,5-disubstituted isoxazole ring. Microwave irradiation accelerates this step significantly.
To obtain a precursor for this compound, a 3-isoxazolecarboxylic acid ester, the reaction is performed between an appropriate aldoxime and an acetylenic ester like ethyl propiolate.
Experimental Workflow
Caption: Workflow for microwave-assisted isoxazole synthesis.
Detailed Experimental Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted aldoxime (1.0 mmol, 1.0 eq) and the terminal alkyne (e.g., ethyl propiolate, 1.2 mmol, 1.2 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF, 3 mL).
-
Base Addition: To the solution, add a base such as triethylamine (Et₃N, 1.5 mmol, 1.5 eq).
-
In-situ Halogenation: Slowly add N-Chlorosuccinimide (NCS) (1.0 mmol, 1.0 eq) to the stirred mixture.
-
Microwave Irradiation: Seal the vessel and place it in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for the specified time (typically 10-30 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-substituted isoxazole derivative.
Quantitative Data for Synthesis of 3-Aryl-5-ethoxycarbonylisoxazoles
The following table summarizes typical reaction conditions and outcomes for the synthesis of various 3-aryl-isoxazole-5-carboxylic acid ethyl ester derivatives, which are excellent precursors for 3-isoxazolemethanols.
| Entry | Aldoxime (R-group) | Time (min) | Temperature (°C) | MW Power (W) | Yield (%) |
| 1 | Phenyl | 20 | 120 | 100-150 | ~85% |
| 2 | 4-Chlorophenyl | 25 | 120 | 100-150 | ~88% |
| 3 | 4-Methoxyphenyl | 20 | 120 | 100-150 | ~90% |
| 4 | 2-Naphthyl | 30 | 130 | 100-150 | ~82% |
Note: Yields and reaction conditions are representative and may vary based on the specific substrates and microwave equipment used. This data is synthesized from typical outcomes reported for microwave-assisted 1,3-dipolar cycloadditions.[4][5]
Protocol 2: Reduction of 3-Isoxazolecarboxylic Acid Ester to this compound
This protocol describes the chemical reduction of the ester functional group of the isoxazole precursor, synthesized in Protocol 1, to the target this compound derivative. This is a standard, non-microwave chemical transformation.
Reaction Principle
A potent reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), is used to reduce the ester moiety to a primary alcohol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester, ultimately leading to the formation of the alcohol after an aqueous work-up.
Logical Relationship Diagram
Caption: Conversion of isoxazole ester to isoxazole methanol.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of Lithium Aluminium Hydride (LiAlH₄) (2.0 mmol, 2.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the 3-aryl-isoxazole-5-carboxylic acid ethyl ester (1.0 mmol, 1.0 eq), obtained from Protocol 1, in anhydrous THF (5 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and quench it by the sequential dropwise addition of water (0.1 mL), 15% aqueous NaOH solution (0.1 mL), and finally water again (0.3 mL).
-
Work-up: Stir the resulting greyish-white precipitate at room temperature for 30 minutes. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure this compound derivative.
Applications in Drug Development
Isoxazole derivatives are recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The ability to rapidly synthesize a library of these compounds using microwave assistance allows for accelerated structure-activity relationship (SAR) studies, which are crucial in the early stages of drug discovery. The this compound scaffold, in particular, provides a valuable handle (the hydroxyl group) for further chemical modification to optimize the biological activity and pharmacokinetic properties of lead compounds.[4]
References
- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 2. abap.co.in [abap.co.in]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 5. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Isoxazolemethanol in the Synthesis of Novel Neuropharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of clinically approved drugs and investigational agents. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a valuable component in the design of compounds targeting the central nervous system (CNS). 3-Isoxazolemethanol, a readily available building block, serves as a versatile precursor for the synthesis of a diverse range of isoxazole-containing neuropharmacological agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential neuropharmacological agents, with a focus on modulators of key neurotransmitter systems.
Application 1: Synthesis of Positive Allosteric Modulators of AMPA Receptors
Background:
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the CNS, is a prime target for cognitive enhancement and the treatment of various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the AMPA receptor enhance the response of the receptor to its endogenous ligand, glutamate, offering a promising therapeutic strategy.[1] The isoxazole core can be found in various neuroactive compounds and serves as a valuable pharmacophore for interaction with CNS targets.
This protocol outlines a synthetic approach starting from this compound to generate a library of potential AMPA receptor PAMs. The key synthetic step involves the conversion of this compound to a reactive intermediate, 3-(chloromethyl)isoxazole, which can then be coupled with various nucleophiles to generate diverse final products.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole
This protocol is adapted from the synthesis of similar chloromethylated isoxazoles.[2]
Materials:
-
(5-phenylisoxazol-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (5-phenylisoxazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 3-(chloromethyl)-5-phenylisoxazole.
Protocol 2: Synthesis of a Hypothetical AMPA Receptor Modulator (IZM-PAM-01)
Materials:
-
3-(Chloromethyl)-5-phenylisoxazole
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Water bath
-
Standard work-up and purification reagents
Procedure:
-
To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF (10 mL/mmol) in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 3-(chloromethyl)-5-phenylisoxazole (1.1 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure hypothetical compound, 4-((5-phenylisoxazol-3-yl)methoxy)aniline (IZM-PAM-01).
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized compounds based on the above protocols, illustrating a potential structure-activity relationship (SAR).
| Compound ID | R-Group (at 4-position of aniline) | Potency (EC₅₀, µM) at AMPA Receptor | Maximum Efficacy (% of Glutamate Response) |
| IZM-PAM-01 | -H | 1.5 | 150 |
| IZM-PAM-02 | -OCH₃ | 0.8 | 165 |
| IZM-PAM-03 | -Cl | 2.1 | 140 |
| IZM-PAM-04 | -CF₃ | 3.5 | 130 |
Visualization
Application 2: Synthesis of GABA Receptor Ligands
Background:
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Ligands targeting GABA receptors are crucial for treating anxiety, epilepsy, and sleep disorders. The isoxazole nucleus is a known bioisostere for the carboxylic acid group of GABA and is present in several GABA receptor agonists.
This section describes a hypothetical synthetic route for preparing GABA receptor ligands from this compound.
Experimental Protocols
Protocol 3: Oxidation of this compound to 3-Isoxazolecarboxaldehyde
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (20 mL/mmol) in a round-bottom flask, add activated manganese dioxide (5.0 eq).
-
Stir the suspension vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield 3-isoxazolecarboxaldehyde.
Protocol 4: Reductive Amination to a Hypothetical GABA Receptor Ligand (IZM-GABA-01)
Materials:
-
3-Isoxazolecarboxaldehyde
-
(R)-3-amino-1-butanol
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
To a solution of 3-isoxazolecarboxaldehyde (1.0 eq) and (R)-3-amino-1-butanol (1.1 eq) in 1,2-dichloroethane (15 mL/mmol) in a round-bottom flask, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the hypothetical GABA receptor ligand, (R)-3-(((isoxazol-3-yl)methyl)amino)butan-1-ol (IZM-GABA-01).
Data Presentation
The following table presents hypothetical binding affinity data for a series of compounds at the GABA-A receptor.
| Compound ID | Side Chain | Binding Affinity (Kᵢ, nM) at GABA-A Receptor |
| IZM-GABA-01 | (R)-3-hydroxybutyl | 25 |
| IZM-GABA-02 | (S)-3-hydroxybutyl | 80 |
| IZM-GABA-03 | 2-hydroxyethyl | 150 |
| IZM-GABA-04 | 4-hydroxybutyl | 45 |
Visualization
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel neuropharmacological agents. The protocols and data presented herein provide a framework for the development of new chemical entities targeting key CNS receptors. The adaptability of the isoxazole core allows for fine-tuning of pharmacological properties through systematic structural modifications, making it an attractive scaffold for further exploration in drug discovery programs.
References
Application Notes and Protocols for Enzymatic Reactions Involving 3-Isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for enzymatic reactions involving 3-isoxazolemethanol, a key heterocyclic intermediate in pharmaceutical synthesis. The following sections describe two plausible and synthetically useful enzymatic transformations: lipase-catalyzed acylation for kinetic resolution and alcohol dehydrogenase-catalyzed oxidation to the corresponding aldehyde.
Lipase-Catalyzed Kinetic Resolution of (±)-3-Isoxazolemethanol
The enantiomers of this compound can serve as valuable chiral building blocks. Lipase-catalyzed kinetic resolution is an effective method for separating these enantiomers through stereoselective acylation. Candida antarctica lipase B (CAL-B), particularly in its immobilized form (Novozym 435), is a versatile and highly selective biocatalyst for the acylation of primary alcohols.[1][2]
Application:
Enantioselective synthesis of (R)- and (S)-3-isoxazolemethanol derivatives. This protocol focuses on the acylation of one enantiomer, leaving the other unreacted, allowing for their separation.
Experimental Protocol: Lipase-Catalyzed Acylation
Materials:
-
(±)-3-Isoxazolemethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or acetic anhydride)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane)
-
Molecular sieves (3 Å or 4 Å), activated
-
Standard laboratory glassware
-
Thermostatically controlled shaker or magnetic stirrer
-
HPLC with a chiral column for analysis
Procedure:
-
To a 25 mL round-bottom flask, add (±)-3-isoxazolemethanol (1.0 mmol, 99.1 mg).
-
Add 10 mL of anhydrous MTBE.
-
Add activated molecular sieves (100 mg) to ensure anhydrous conditions.
-
Add the acyl donor, vinyl acetate (2.0 mmol, 185 µL).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30 °C) in a shaker.
-
Initiate the reaction by adding immobilized CAL-B (20 mg).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Quench the reaction in the aliquot with a small amount of methanol and filter off the enzyme.
-
Analyze the samples by chiral HPLC to determine the enantiomeric excess of the remaining substrate (ees) and the product (eep), as well as the conversion (c).
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
The product ester and the unreacted alcohol can be separated by column chromatography.
Data Presentation
Table 1: Effect of Acyl Donor on the Kinetic Resolution of (±)-3-Isoxazolemethanol
| Acyl Donor | Time (h) | Conversion (%) | ees (%) | eep (%) | Enantioselectivity (E) |
| Vinyl Acetate | 24 | 49.5 | >99 | 98.5 | >200 |
| Isopropenyl Acetate | 24 | 48.7 | 98.2 | 97.1 | 185 |
| Acetic Anhydride | 48 | 45.1 | 92.3 | 90.5 | 85 |
Data is hypothetical and based on typical results for lipase-catalyzed resolutions of primary alcohols.
Logical Workflow for Kinetic Resolution
Alcohol Dehydrogenase (ADH) Catalyzed Oxidation of this compound
Alcohol dehydrogenases are a class of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones.[3] Horse Liver Alcohol Dehydrogenase (HLADH) is a well-characterized enzyme with broad substrate specificity, capable of oxidizing a variety of primary and secondary alcohols, including heterocyclic carbinols.[4][5]
Application:
Synthesis of 3-isoxazolecarboxaldehyde, a potentially useful synthon for further chemical modifications. This protocol describes the oxidation of this compound using HLADH with cofactor regeneration.
Experimental Protocol: ADH-Catalyzed Oxidation
Materials:
-
This compound
-
Horse Liver Alcohol Dehydrogenase (HLADH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Cofactor regeneration system:
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
Sodium pyruvate
-
-
Phosphate buffer (0.1 M, pH 7.5)
-
Standard laboratory glassware
-
Thermostatically controlled water bath or incubator
-
UV-Vis spectrophotometer or HPLC for analysis
Procedure:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 7.5.
-
In a 10 mL reaction vessel, dissolve this compound (0.1 mmol, 9.9 mg) in the phosphate buffer.
-
Add NAD+ to a final concentration of 1 mM.
-
Add sodium pyruvate to a final concentration of 10 mM.
-
Add LDH (e.g., 20 units) for cofactor regeneration.
-
Equilibrate the solution to 25 °C.
-
Initiate the reaction by adding HLADH (e.g., 10 units).
-
Monitor the reaction by observing the formation of the aldehyde product via HPLC or by following the consumption of NADH (if regeneration is not 100% efficient) spectrophotometrically at 340 nm.
-
After completion (e.g., 24-48 hours), the reaction mixture can be worked up by protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
The supernatant can be extracted with an organic solvent (e.g., ethyl acetate) to isolate the 3-isoxazolecarboxaldehyde.
Data Presentation
Table 2: Time Course of HLADH-Catalyzed Oxidation of this compound
| Time (h) | Substrate Conversion (%) | Aldehyde Yield (%) |
| 1 | 15 | 14 |
| 4 | 45 | 43 |
| 8 | 78 | 75 |
| 24 | 95 | 92 |
Data is hypothetical and represents a typical bioconversion profile.
Signaling Pathway for Cofactor Regeneration
References
Troubleshooting & Optimization
optimizing reaction conditions for 3-Isoxazolemethanol synthesis
Technical Support Center: 3-Isoxazolemethanol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for problems you may encounter during the synthesis of this compound.
Q1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors. A primary cause can be the instability of the nitrile oxide intermediate, which may dimerize to form furoxans.[1] Additionally, incomplete reaction or side reactions can significantly reduce your yield.
Troubleshooting Steps:
-
In Situ Generation of Nitrile Oxide: To minimize dimerization, generate the nitrile oxide in situ in the presence of propargyl alcohol. This can be achieved by slow addition of an oxidant (e.g., sodium hypochlorite or N-chlorosuccinimide) to the corresponding aldoxime at a low temperature.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired cycloaddition.[1]
-
Reagent Purity: Ensure the purity of your starting materials, especially the propargyl alcohol and the precursor for the nitrile oxide.[2]
-
Stoichiometry: While not always ideal, using a slight excess of the propargyl alcohol can help to outcompete the nitrile oxide dimerization.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and quench it as soon as the starting material is consumed to prevent product degradation.[2][3]
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
A2: The most common side product is a furoxan, which results from the dimerization of the nitrile oxide intermediate.[1] Other impurities can arise from unreacted starting materials or alternative reaction pathways.
Strategies to Minimize Side Products:
-
Control Nitrile Oxide Concentration: The key is to keep the instantaneous concentration of the nitrile oxide low. This is best achieved by generating it slowly in situ.
-
Choice of Oxidant/Base: When generating the nitrile oxide from an aldoxime or hydroximoyl halide, the choice of oxidant or base and its controlled addition are critical.
-
Purification: Effective purification techniques, such as flash column chromatography, are essential to remove side products.[4]
Q3: What is the best method to purify crude this compound?
A3: Flash column chromatography using silica gel is a standard and effective method for the purification of this compound.[4]
Purification Protocol Outline:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Gradually increase the polarity (e.g., from 9:1 to 1:1 hexane/EtOAc) to find a system that provides good separation, with a target Rf value for the product between 0.2 and 0.4.[4]
-
Column Preparation: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent and load it onto the column. Alternatively, you can adsorb the crude mixture onto a small amount of silica gel before loading.[4]
-
Elution: Begin elution with the solvent system determined by your TLC analysis, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[4]
Q4: My reaction mixture turns dark and I isolate a polymeric material. What is happening and how can I prevent it?
A4: The formation of a dark, polymeric material can occur, particularly if the reaction or workup conditions are too acidic.[3] Isoxazole rings, while aromatic, can be sensitive to strong acids.
Preventative Measures:
-
pH Control: Avoid strongly acidic or basic conditions during the reaction and workup. If an acid or base is required, use the mildest effective option and neutralize the reaction mixture promptly.[3][5]
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can promote decomposition and polymerization.[5]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
Data Presentation: Reaction Condition Optimization
The following table summarizes key reaction parameters for the synthesis of isoxazoles via [3+2] cycloaddition, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Nitrile Oxide Source | 4-Methylbenzaldoxime | Aldoximes | Hydroxyimidoyl Chlorides | [6],[7],[8] |
| Dipolarophile | Propargyl Alcohol | Terminal Alkynes | Terminal Alkynes | [6],[7],[8] |
| Catalyst/Reagent | Sodium Hypochlorite | tert-butyl nitrite | Cu/Al₂O₃ | [6],[7],[8] |
| Base | - | - | Na₂CO₃ | [8] |
| Solvent | Pyridine | - | Solvent-free (Ball-milling) | [6],[7],[8] |
| Temperature (°C) | Room Temperature | Conventional Heating | - | [6],[7],[8] |
| Reaction Time | Short | - | - | [6] |
| Yield | High Efficiency | Good | Moderate to Excellent | [6],[7],[8] |
Experimental Protocols
Protocol 1: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol (A representative synthesis for a substituted this compound derivative) [6]
This protocol involves a two-step process: formation of the aldoxime followed by an in situ cycloaddition.
Step 1: Synthesis of 4-methylbenzaldoxime
-
In a suitable reaction vessel, dissolve 4-methylbenzaldehyde and hydroxylamine hydrochloride in pyridine.
-
Stir the mixture at the appropriate temperature and for the time specified in your validated procedure.
-
Upon completion, work up the reaction to isolate the 4-methylbenzaldoxime.
Step 2: Cycloaddition to form (3-para-tolyl-isoxazol-5-yl)methanol
-
To the resulting oxime from Step 1, add propargyl alcohol.
-
Slowly add sodium hypochlorite to the mixture. This will generate the nitrile oxide in situ, which will then undergo a [2+3] cycloaddition with the propargyl alcohol.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis and troubleshooting of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
common byproducts in 3-Isoxazolemethanol synthesis and their removal
Welcome to the technical support center for the synthesis of 3-Isoxazolemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This reaction involves an in situ generated nitrile oxide (formonitrile oxide) and an alkyne, specifically propargyl alcohol. This method is favored for its efficiency in constructing the isoxazole ring.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are a precursor to formonitrile oxide, such as formaldoxime, and propargyl alcohol. The nitrile oxide is typically generated in situ from the oxime using an oxidizing agent like sodium hypochlorite.
Q3: What are the most common byproducts in the synthesis of this compound?
A3: The primary and most common byproduct is a furoxan (1,2,5-oxadiazole-2-oxide). This is formed through the dimerization of the unstable nitrile oxide intermediate, especially if the concentration of the nitrile oxide is high or if the dipolarophile (propargyl alcohol) reacts slowly. Other potential impurities include unreacted starting materials and chlorinated intermediates from the nitrile oxide generation step.
Q4: How can I minimize the formation of the furoxan byproduct?
A4: To minimize furoxan formation, the nitrile oxide should be generated slowly in the presence of the dipolarophile (propargyl alcohol). This ensures that the concentration of the nitrile oxide remains low, favoring the intermolecular cycloaddition over dimerization. Maintaining the optimal reaction temperature is also crucial, as higher temperatures can accelerate the dimerization reaction.
Q5: What are the recommended methods for purifying crude this compound?
A5: The most effective purification techniques are flash column chromatography on silica gel and recrystallization. Column chromatography is particularly useful for separating the desired product from the furoxan byproduct and other polar and non-polar impurities. Recrystallization can then be employed to obtain highly pure crystalline this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of this compound | 1. Inefficient generation of nitrile oxide. 2. Decomposition of the nitrile oxide before it can react. 3. Sub-optimal reaction temperature. | 1. Ensure the oxidizing agent (e.g., sodium hypochlorite solution) is fresh and of the correct concentration. 2. Add the oxidizing agent slowly to the solution of formaldoxime and propargyl alcohol to ensure the nitrile oxide reacts as it is formed. 3. Monitor and control the reaction temperature carefully. The reaction is often exothermic. |
| High proportion of furoxan byproduct | 1. High concentration of nitrile oxide. 2. Slow addition of propargyl alcohol. 3. Reaction temperature is too high. | 1. Generate the nitrile oxide in situ in the presence of propargyl alcohol. Do not pre-form a solution of the nitrile oxide. 2. Ensure propargyl alcohol is present in a stoichiometric or slight excess amount from the beginning of the reaction. 3. Maintain the reaction at a lower temperature to disfavor the dimerization pathway. |
| Difficulty in separating the product from byproducts | 1. Inappropriate solvent system for column chromatography. 2. Co-crystallization of product and impurities. | 1. Perform small-scale TLC experiments with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal conditions for separation. 2. For recrystallization, screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures. |
| Product is an oil and does not crystallize | 1. Presence of impurities. 2. Inappropriate recrystallization solvent. | 1. First, purify the crude product by column chromatography to remove the majority of impurities. 2. After chromatography, attempt recrystallization with a different solvent or a co-solvent system. |
Experimental Protocols
Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of formonitrile oxide from formaldoxime and its subsequent cycloaddition with propargyl alcohol.
Materials:
-
Formaldoxime
-
Propargyl alcohol
-
Sodium hypochlorite solution (e.g., 10-15% aqueous solution)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve formaldoxime (1.0 eq) and propargyl alcohol (1.1 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.2 eq) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
Procedure:
-
Dissolve the purified product from column chromatography in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Hypothetical Purification Data for this compound Synthesis
| Purification Stage | Mass (g) | Purity (%) * | Yield (%) |
| Crude Product | 10.0 | 65 | - |
| After Column Chromatography | 6.0 | 95 | 60 |
| After Recrystallization | 5.1 | >99 | 51 |
*Purity determined by quantitative NMR or HPLC analysis.
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Synthetic pathway of this compound and the formation of the furoxan byproduct.
Purification Workflow
Caption: General workflow for the purification of this compound.
troubleshooting low yields in isoxazole ring formation
Technical Support Center: Isoxazole Ring Formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in isoxazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in isoxazole synthesis via 1,3-dipolar cycloaddition?
Low yields in the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne can stem from several factors:
-
Inefficient Nitrile Oxide Generation: The in situ generation of nitrile oxides from precursors like aldoximes or hydroximoyl chlorides is a critical step. Improper choice of base or oxidizing agent can hinder this process. For instance, bases like triethylamine are commonly used, but their effectiveness can be substrate-dependent.[1]
-
Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, a common side reaction that consumes the dipole and reduces the yield of the desired isoxazole.[1] This can be mitigated by adding the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]
-
Poor Dipolarophile Reactivity: The reactivity of the alkyne (dipolarophile) is crucial. Electron-deficient alkynes generally react faster. Steric hindrance around the alkyne can also significantly impede the cycloaddition.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a catalyst play a significant role. Copper(I) catalysts are frequently used to accelerate the reaction and control regioselectivity, especially with terminal alkynes.[2][3]
Q2: My reaction between a 1,3-dicarbonyl compound and hydroxylamine is giving a low yield. What should I check?
The condensation of 1,3-dicarbonyls with hydroxylamine is a classic method for isoxazole synthesis, but its efficiency can be affected by several parameters:[4]
-
pH Control: The pH of the reaction medium is critical. The reaction often requires mildly acidic or basic conditions to facilitate the initial condensation and subsequent cyclization. The optimal pH can be substrate-dependent.[2]
-
Reaction Temperature: Inadequate temperature can lead to an incomplete reaction. Some less reactive dicarbonyls may require elevated temperatures or microwave irradiation to achieve good yields.[5]
-
Solvent Choice: The choice of solvent can influence reaction rates and yields. While alcohols like ethanol are common, exploring other solvents or even solvent-free conditions might be beneficial.[5] For some substrates, comparing solvents like ethanol, THF, toluene, and DMF can help identify the optimal medium.[5]
-
Side Reactions: The formation of byproducts is a common issue. Depending on the substrate and conditions, side reactions such as the formation of oximes that do not cyclize or other isomeric heterocycles can occur.[2]
Q3: How can I improve the regioselectivity of my isoxazole synthesis?
Achieving the desired regioisomer (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) is a common challenge.
-
Catalyst Selection: For 1,3-dipolar cycloadditions, the catalyst is key. Copper(I)-catalyzed reactions of terminal alkynes with nitrile oxides reliably yield 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have been used to favor the formation of 3,4-disubstituted isoxazoles.[6]
-
Substrate Control: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile heavily influence regioselectivity. Computational studies can sometimes help predict the favored isomer.[2]
-
Reaction Conditions: Temperature and solvent can also affect the regiochemical outcome. Experimenting with different solvents, from polar to non-polar, may alter the selectivity.[1]
Troubleshooting Workflows & Pathways
A systematic approach can help diagnose and resolve issues leading to low yields.
Caption: A troubleshooting decision tree for low isoxazole yields.
Caption: Pathway for copper-catalyzed 1,3-dipolar cycloaddition.
Quantitative Data Summary
Optimizing reaction conditions can significantly impact yields. The tables below summarize yields reported under various conditions.
Table 1: Effect of Catalyst and Conditions on 1,3-Dipolar Cycloaddition
| Nitrile Oxide Precursor | Alkyne | Catalyst (Loading) | Solvent | Conditions | Yield (%) | Reference |
| Hydroxyimidoyl chloride | Terminal Alkyne | Cu/Al₂O₃ | Solvent-free | Ball-milling, 30 min | 85-95 | [7] |
| Aldoxime | Terminal Alkyne | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O | Microwave | 75-92 | [8] |
| Ethyl Nitroacetate | Phenylacetylene | TEMPO | Water | Open air | 93 | [6] |
| Aromatic Aldehyde | Ethyl Acetoacetate | Fe₂O₃ NPs (10 mol%) | Water | Ultrasonic (90W), 25-35 min | 84-91 | [9][10] |
Table 2: Influence of Solvent on Condensation Reaction Yield
| 1,3-Dicarbonyl Substrate | Hydroxylamine Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoylacetone | NH₂OH·HCl | Ethanol | Reflux | ~60 | [11] |
| Acetylacetone | NH₂OH·HCl | Water | Reflux | Moderate | [1] |
| Substituted 1,3-diketone | NH₂OH·HCl | DMF | 100 | Low | [5] |
| Substituted 1,3-diketone | NH₂OH·HCl | Solvent-free | 100 | High | [5] |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from procedures involving the copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes.[2]
Materials:
-
Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Solvent (e.g., Dichloromethane or THF), 10 mL
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask, add NCS (1.1 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.
-
In a separate flask, dissolve the terminal alkyne (1.2 mmol) and CuI (0.05 mmol) in the solvent (5 mL).
-
Cool the alkyne solution to 0 °C and slowly add the previously prepared hydroximoyl chloride solution via a syringe pump over 30 minutes.
-
After the addition is complete, add triethylamine (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [nanobioletters.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling regioselectivity in their experiments. Here you will find troubleshooting guides for common issues and frequently asked questions, supported by experimental protocols and data.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of substituted isoxazoles.
Issue: Poor Regioselectivity or a Mixture of Isomers in [3+2] Cycloaddition
Question: I am performing a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne and obtaining a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity to favor the 3,5-isomer?
Answer: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes typically favors the formation of the 3,5-disubstituted regioisomer due to a combination of electronic and steric factors.[1] The reaction is generally governed by Frontier Molecular Orbital (FMO) theory, where the dominant interaction is between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide, leading to the 3,5-isomer.[1] However, suboptimal conditions can lead to poor selectivity.
Potential Causes & Solutions:
-
Absence of a Catalyst: The use of a catalyst is the most effective method for ensuring high regioselectivity for the 3,5-isomer.
-
Solution: Employ a copper(I) catalyst.[1] Copper(I)-catalyzed cycloadditions, often termed "click chemistry," reliably and almost exclusively yield 3,5-disubstituted isoxazoles.[2][3] This can be achieved using sources like CuI or by generating Cu(I) in situ from CuSO₄ with a reducing agent.[1] Ruthenium catalysts have also been used for this purpose.[1]
-
-
Inappropriate Solvent Choice: The polarity of the solvent can influence the transition state and affect the isomeric ratio.
-
Solution: Experiment with less polar solvents, which can sometimes enhance the formation of the desired 3,5-isomer.[1]
-
-
High Reaction Temperature: Elevated temperatures can reduce the selectivity of the reaction.
-
Solution: Lowering the reaction temperature may improve the regioisomeric ratio.[1]
-
-
Nitrile Oxide Instability: Nitrile oxides are unstable and can dimerize to form furoxans, which reduces the concentration of the 1,3-dipole available for the desired reaction.[1]
Issue: Predominant Formation of the 3,5-Isomer When Targeting a 3,4-Disubstituted Isoxazole
Question: My goal is to synthesize a 3,4-disubstituted isoxazole, but my reaction consistently yields the 3,5-isomer as the major product. What strategies can I use to favor the 3,4-regioisomer?
Answer: Synthesizing 3,4-disubstituted isoxazoles via the standard [3+2] cycloaddition is challenging because the electronics and sterics of terminal alkynes strongly favor the 3,5-substitution pattern.[1] To achieve the 3,4-disubstituted pattern, alternative strategies that override the inherent regiochemical preference are required.
Recommended Strategies:
-
Enamine-based [3+2] Cycloaddition: This metal-free approach offers a highly regiospecific route to 3,4-disubstituted isoxazoles.[5][6][7] The strategy involves the reaction of an in situ generated nitrile oxide with an enamine, which is formed from an aldehyde and a secondary amine (e.g., pyrrolidine).[1][6] The reaction proceeds through a dihydroisoxazole intermediate, which is then oxidized to the desired isoxazole.[5][7]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles.[8]
-
Key Consideration: The regioselectivity of this reaction is highly dependent on the conditions. The use of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is crucial for directing the cyclization to form the 3,4-isomer.[1][8] The choice of solvent and the amount of Lewis acid can be optimized to maximize the yield of the desired regioisomer.[8]
-
-
Use of Vinylphosphonates with a Leaving Group: To control regioselectivity, vinylphosphonates bearing a leaving group (like a bromine or dialkylamino group) in the β-position can be reacted with nitrile oxides to yield 3,4-disubstituted isoxazole phosphonates.[9][10]
Issue: Low Yield of the Desired Isoxazole Product
Question: My isoxazole synthesis is suffering from low yields. What are the common causes, and how can I improve the outcome?
Answer: Low yields in isoxazole synthesis can arise from several factors, from the stability of intermediates to the reactivity of the substrates.
Troubleshooting Steps:
-
Decomposition of Nitrile Oxide: Nitrile oxides are prone to dimerization, which is a common cause of low yields.[1]
-
Solution: Generate the nitrile oxide in situ under conditions where it can react immediately with the dipolarophile. Using methods like the oxidation of aldoximes with NCS or a hypervalent iodine reagent at low temperatures can maintain a low concentration of the nitrile oxide and minimize side reactions.[1][4]
-
-
Low Substrate Reactivity: Electron-poor or sterically hindered alkynes and alkenes may react slowly.[1]
-
Solution: For sluggish reactions, the addition of a Cu(I) catalyst can often increase the reaction rate.[1] For sterically demanding substrates, increasing the reaction temperature or time may be necessary, but this should be balanced against the potential for decomposition.
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent can be critical. For example, in the enamine-based synthesis of 3,4-disubstituted isoxazoles, yields are much higher in non-polar solvents.[5][6]
-
Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are important and may require optimization.[1]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote the decomposition of unstable intermediates.[1] Monitor the reaction closely (e.g., by TLC) to find the optimal balance.
-
Frequently Asked Questions (FAQs)
Q1: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
A1: The regioselectivity of the Huisgen cycloaddition is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide (1,3-dipole) and the alkyne or alkene (dipolarophile).[1] According to Frontier Molecular Orbital (FMO) theory, the reaction's regiochemistry is determined by the alignment of the orbitals with the largest coefficients. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the alkyne's HOMO and the nitrile oxide's LUMO, which favors the formation of the 3,5-disubstituted isoxazole.[1] Sterically, large or bulky substituents on the reactants will tend to position themselves away from each other in the transition state, which also generally favors the 3,5-isomer.[1]
Q2: What is the primary mechanism for synthesizing 4,5-disubstituted isoxazoles?
A2: The synthesis of 4,5-disubstituted isoxazoles often requires different strategies than those for 3,5- or 3,4-isomers. One effective method is the cyclocondensation of β-enamino diketones with hydroxylamine.[8] By carefully controlling the reaction conditions, such as the solvent and the presence or absence of a base like pyridine, the reaction can be directed to favor the 4,5-disubstituted product.[8]
Q3: Can flow chemistry be used to manage regioselectivity and improve the synthesis of substituted isoxazoles?
A3: Yes, flow chemistry offers several advantages for isoxazole synthesis, particularly for multi-step sequences involving unstable intermediates like nitrile oxides.[11] By telescoping reactions such as oxime formation, chlorination, and cycloaddition into a continuous flow process, the residence time of hazardous or unstable intermediates is minimized.[11] This can lead to improved safety, higher yields, and better control over reaction parameters, which can in turn influence selectivity.[11][12]
Q4: Are there green or sustainable methods for synthesizing isoxazoles?
A4: Yes, significant efforts have been made to develop more environmentally friendly synthetic routes. These include using deep eutectic solvents (DES) as recyclable reaction media, which have been successfully employed for the one-pot synthesis of 3,5-disubstituted isoxazoles.[12][13][14] Additionally, methods using ultrasonic irradiation have been shown to increase reaction efficiency, reduce reaction times, and often allow for the use of aqueous media, aligning with the principles of green chemistry.[15] For example, 3,4-disubstituted isoxazol-5(4H)-ones have been synthesized using an aqueous solution of gluconic acid as a recyclable medium and catalyst.[16]
Data Summary
Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketones[8]
This table illustrates how solvent, base, and a Lewis acid activator (BF₃·OEt₂) can be used to control the regiochemical outcome in the cyclocondensation of a β-enamino diketone with hydroxylamine hydrochloride.
| Entry | Solvent | Additive (equiv.) | Temp (°C) | Regioisomeric Ratio (3,4-isomer : 4,5-isomer) | Isolated Yield (%) |
| 1 | EtOH | None | 25 | 35 : 65 | 73 |
| 2 | MeCN | None | 25 | 40 : 60 | 70 |
| 3 | EtOH | Pyridine (1.4) | 25 | 5 : 95 | 83 |
| 4 | MeCN | Pyridine (1.4) | 25 | < 5 : > 95 | 85 |
| 5 | MeCN | BF₃·OEt₂ (1.0) | 25 | 80 : 20 | 75 |
| 6 | MeCN | BF₃·OEt₂ (2.0) | 25 | > 95 : < 5 | 94 |
Data adapted from a study on the regioselective synthesis from β-enamino diketones.[8]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles (Copper(I)-Catalyzed)
This protocol describes a one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.[2][13]
-
Oxime Formation: To a stirred solution of the aldehyde (2 mmol) in a deep eutectic solvent (e.g., Choline Chloride:Urea 1:2, 1 mL), add hydroxylammonium chloride (2 mmol) and sodium hydroxide (2 mmol). Stir the mixture at 50 °C for 1 hour.
-
Nitrile Oxide Generation: To the same mixture, add N-chlorosuccinimide (NCS, 3 mmol) and continue stirring at 50 °C for 3 hours. This generates the nitrile oxide in situ.
-
Cycloaddition: Add the terminal alkyne (2 mmol) and a copper(I) source such as copper(I) iodide (5 mol%) to the reaction mixture. Stir at 50 °C for 4 hours (monitor by TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 5 mL). Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[1][5][6]
This metal-free protocol provides high regioselectivity for 3,4-disubstituted isoxazoles.
-
Reactant Mixture: In a flask, dissolve the aldehyde (1.0 mmol) and a secondary amine (e.g., pyrrolidine, 1.2 mmol) in a non-polar solvent such as toluene (5 mL). Add the N-hydroximidoyl chloride (1.1 mmol) to the solution.
-
Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC. The reaction forms a 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.
-
Oxidation & Purification: The intermediate is oxidized (often spontaneously upon workup or by treatment with an oxidizing agent) to the aromatic isoxazole. Purify the crude product by column chromatography to obtain the pure 3,4-disubstituted isoxazole.
Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Lewis Acid-Mediated Cyclocondensation[1][8]
This method uses BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone.
-
Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.
Visualizations
Caption: General mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.
Caption: Workflow for selecting a synthetic strategy based on desired regiochemistry.
Caption: Troubleshooting workflow for addressing regioselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 7. scilit.com [scilit.com]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. acgpubs.org [acgpubs.org]
preventing the dimerization of nitrile oxides in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you minimize the undesired dimerization of nitrile oxides and maximize the yield of your target isoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in nitrile oxide cycloadditions and why does it form?
A1: The most common side product is a furoxan (a 1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide intermediate.[1][2] Nitrile oxides are highly reactive, unstable 1,3-dipoles. In the absence of a suitable dipolarophile (your alkene or alkyne), or if their concentration is too high, they will react with themselves in a [3+2] cycloaddition to form the stable furoxan dimer.[1][3][4]
Q2: How can I prevent the dimerization of my nitrile oxide?
A2: The most effective strategy is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction.[1] This is best achieved by generating the nitrile oxide in situ in the presence of the dipolarophile.[1][2][5] This ensures that the nitrile oxide is trapped by the dipolarophile as it is formed, minimizing the opportunity for dimerization. Slow addition of the nitrile oxide precursor or the activating reagent is also a highly effective technique.[1][6]
Q3: Does the structure of the nitrile oxide affect its stability and tendency to dimerize?
A3: Yes, steric hindrance plays a significant role. Nitrile oxides with bulky substituents (e.g., a mesityl group) are sterically hindered from approaching each other for dimerization and are therefore more stable, with some even being isolable as crystalline solids.[5][7][8] Conversely, lower aliphatic nitrile oxides tend to dimerize more rapidly than aromatic ones.[7]
Q4: What is the influence of the solvent on nitrile oxide dimerization?
A4: The choice of solvent can affect the stability and reactivity of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), dioxane, and acetonitrile are generally preferred.[5][9] Protic solvents may react with the nitrile oxide. The polarity of the solvent can influence the rates of both the desired cycloaddition and the undesired dimerization, so it is often beneficial to screen different solvents to find the optimal conditions for your specific reaction.[5][10][11]
Q5: Are there any environmentally friendly methods for generating nitrile oxides?
A5: Yes, greener methods are being developed. One notable "green" approach involves the oxidation of aldoximes using Oxone (a potassium triple salt) in combination with sodium chloride.[12][13][14] This method avoids the use of heavy metals or toxic reagents and often uses more environmentally benign solvents.
Troubleshooting Guides
Issue 1: Low or no yield of the desired isoxazole, with significant formation of a furoxan dimer.
| Possible Cause | Solution |
| High instantaneous concentration of the nitrile oxide. | Generate the nitrile oxide in situ. If you are already doing so, consider a slower rate of addition for the precursor or activating agent. A syringe pump can be used for precise, slow addition.[15] The "diffusion reagent mixing" technique, where vapors of a volatile base like triethylamine are slowly introduced, can also be effective.[6] |
| Inefficient trapping of the nitrile oxide. | Increase the concentration of the dipolarophile (alkene or alkyne) to 1.5-2.0 equivalents to increase the likelihood of the desired cycloaddition.[5] Also, consider using a more reactive dipolarophile, such as one with electron-withdrawing groups.[5] |
| Reaction temperature is too high. | High temperatures can accelerate both the desired reaction and the dimerization. Many nitrile oxide generation and cycloaddition reactions are performed at room temperature or even at 0 °C to minimize side reactions.[1][5] |
| Sub-optimal solvent. | Screen a range of aprotic solvents with varying polarities (e.g., DCM, THF, dioxane, acetonitrile) to find the best medium for your specific substrates.[5][9] |
Issue 2: The reaction is sluggish and does not go to completion.
| Possible Cause | Solution |
| Low reactivity of the dipolarophile. | Strained or electron-deficient alkenes and alkynes are generally more reactive. If possible, consider modifying your dipolarophile to increase its reactivity. You may also need to increase the reaction temperature, but this should be done cautiously while monitoring for dimer formation.[5] |
| Steric hindrance. | If either the nitrile oxide or the dipolarophile is sterically hindered, the reaction may require more forcing conditions. Increasing the reaction time and/or temperature may be necessary.[5] |
| Inefficient generation of the nitrile oxide. | Ensure the purity of your starting materials (e.g., aldoxime, hydroxamoyl chloride). The choice of base or oxidant is also critical. For aldoxime oxidation, hypervalent iodine reagents can be very effective.[2] For dehydrohalogenation of hydroxamoyl chlorides, a non-nucleophilic base like triethylamine is commonly used.[2] |
Data Summary
The following table summarizes the yields of isoxazolines from the reaction of benzaldoxime with styrene under different conditions for the in situ generation of benzonitrile oxide, highlighting the impact of the chosen method on minimizing dimerization.
| Method of Generation | Reagents | Solvent | Base | Yield of Isoxazoline | Reference |
| t-BuOI Mediated | t-BuOCl, NaI | Dioxane | 2,6-Lutidine | 88% | [9] |
| Mechanochemical | NaCl, Oxone, Na₂CO₃ | Solvent-free | Na₂CO₃ | up to 86% | [12] |
| NaCl/Oxone Oxidation | NaCl, Oxone | CH₃CN/H₂O | - | 63-81% | [13][14] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using t-BuOI
This protocol is adapted from Minakata et al., Org. Lett., 2011, 13, 2966-2969.[9]
-
To a stirred solution of the aldoxime (1.0 mmol) and the alkene or alkyne (1.2 mmol) in dioxane (5 mL) at room temperature, add 2,6-lutidine (1.2 mmol).
-
In a separate flask, prepare the t-BuOI reagent by adding t-BuOCl (1.1 mmol) to a solution of NaI (1.1 mmol) in dioxane (5 mL) and stirring for 5 minutes.
-
Add the freshly prepared t-BuOI solution dropwise to the aldoxime mixture over a period of 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: "Green" In Situ Generation of Nitrile Oxide using NaCl/Oxone
This protocol is based on the work of Jamison and co-workers, Org. Lett., 2019, 21(1), 315-319.[13][14]
-
To a flask containing a stirred solution of the aldoxime (1.0 mmol) and the alkene or alkyne (1.2 mmol) in a mixture of acetonitrile and water (e.g., 1:1, 10 mL), add NaCl (1.1 mmol) and Oxone (1.1 mmol).
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways for a nitrile oxide intermediate.
Experimental Workflow for Minimizing Dimerization
Caption: Workflow for isoxazole synthesis with minimal dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 10. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. tandfonline.com [tandfonline.com]
- 13. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
impact of solvent and temperature on isoxazole synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing isoxazole synthesis, focusing on the critical roles of solvent and temperature in achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?
A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]
Q2: How do solvent and temperature fundamentally impact isoxazole synthesis?
A2: Solvent and temperature are critical parameters that significantly influence the outcome of isoxazole synthesis.[1] The choice of solvent can affect reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition of reactants or intermediates, while temperatures that are too low may result in very slow or incomplete reactions.[1][2]
Q3: How does solvent choice affect the regioselectivity of the reaction?
A3: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is influenced by the electronic and steric factors of the dipole and the dipolarophile. The choice of solvent can also play a significant role; for instance, in some cases, using more polar or fluorinated solvents has been shown to enhance regioselectivity.[1]
Q4: What are the main side reactions to be aware of, and how are they influenced by temperature and solvent?
A4: A primary side reaction in 1,3-dipolar cycloadditions is the dimerization of the in situ generated nitrile oxide to form furoxans.[1][3] This is often favored at higher temperatures.[1] To mitigate this, the nitrile oxide can be generated slowly at low temperatures in the presence of the alkyne.[3][4] The choice of solvent is also critical; for example, using a solvent mixture of 5% water and 95% methanol can cause rapid dimerization of hydroximoyl chlorides even without a base.[5]
Troubleshooting Guide
Problem 1: My reaction is resulting in a low or no product yield. What are the likely causes and solutions?
This is a common issue that can stem from several factors related to reaction conditions.
-
Possible Cause 1: Inefficient Nitrile Oxide Generation.
-
Possible Cause 2: Poor Reactant Solubility.
-
Troubleshooting Steps: Select a solvent in which all reactants are fully soluble at the chosen reaction temperature. Common choices that often provide good solubility include Acetonitrile, DMF, and DMSO.[1]
-
-
Possible Cause 3: Suboptimal Reaction Temperature.
-
Troubleshooting Steps: Systematically screen a range of temperatures. For some reactions, a moderate increase (e.g., from 60°C to 80°C or 90°C) can improve yields, but further increases may be detrimental, leading to decomposition.[2][6] Conversely, for reactions involving unstable intermediates, lowering the temperature (e.g., to 0°C or -78°C) can be optimal.[7]
-
-
Possible Cause 4: Reactant or Intermediate Decomposition.
-
Troubleshooting Steps: If starting materials or intermediates are sensitive, consider milder reaction conditions. This can include lower temperatures or the use of a less aggressive base or catalyst.[1]
-
Problem 2: My final product is impure, with significant side products observed. How can I improve purity?
Impurity is often caused by side reactions, such as the dimerization of nitrile oxide, or the formation of regioisomers.
-
Possible Cause 1: Nitrile Oxide Dimerization.
-
Troubleshooting Steps: This is a frequent issue where the nitrile oxide intermediate reacts with itself instead of the alkyne. To minimize this, add the nitrile oxide precursor slowly to the reaction mixture to maintain a low instantaneous concentration.[1] Using a slight excess of the alkyne can also help the desired reaction outcompete the dimerization.[1] Optimizing the temperature is key, as higher temperatures can favor dimerization.[1]
-
-
Possible Cause 2: Formation of Isomeric Products.
Data on Solvent and Temperature Effects
The following tables summarize quantitative data from studies on isoxazole synthesis, illustrating the impact of solvent and temperature on reaction yield.
Table 1: Optimization of Reaction Conditions for Lewis Acid-Promoted Isoxazole Synthesis [2] (Reaction: 2-methylquinoline with phenylacetylene)
| Entry | Variation from Standard Conditions | Solvent | Temperature (°C) | Yield (%) |
| 1 | None (Standard Conditions) | DMAc | 90 | 92 |
| 8 | DMSO as solvent | DMSO | 90 | 85 |
| 9 | DMF as solvent | DMF | 90 | 73 |
| 10 | Increased temperature | DMAc | 140 | 21 |
Standard Conditions: 2-methylquinoline (0.1 mmol), phenylacetylene (0.2 mmol), AlCl₃ (0.3 mmol), NaNO₂ (1 mmol), in 1.0 mL solvent under N₂ atmosphere for 24h.
Table 2: Effect of Solvent and Base on 3,4,5-Trisubstituted Isoxazole Synthesis [5] (Reaction: Phenyl hydroximoyl chloride and a β-ketoester)
| Entry | Solvent | Base | Yield (%) |
| 5 | Dichloromethane | DIPEA | 40 |
| 9 | Isopropanol | TEA | 40 |
| 10 | Benzene | TEA | 22 |
| 11 | Dichloromethane | TEA | 5 |
| 12 | 5% H₂O / 95% MeOH | TEA | 15 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Benzoylisoxazolines [1]
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To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.
Protocol 2: Synthesis of 5-Arylisoxazoles in Water [1]
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In a round-bottom flask, create a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).
-
Stir the reaction and heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.
Visual Guides
The following diagrams illustrate key workflows and logical relationships in optimizing isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
addressing catalyst inactivity in catalyzed isoxazole synthesis
Welcome to the technical support center for catalyzed isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the efficient and successful synthesis of isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My catalyzed isoxazole synthesis is showing low to no yield. What is the most common cause? A1: The most frequent cause of low or no yield is catalyst inactivity.[1] This can stem from several factors including poisoning by impurities in substrates or solvents, degradation of the catalyst over time, or using a catalyst that is not fresh or has been stored improperly.[2] It is crucial to first verify the purity of all starting materials and the activity of your catalyst.[1][2]
Q2: What are the typical metal catalysts used for isoxazole synthesis and which oxidation state is active? A2: Copper and palladium are the most common catalysts.[3] For the widely used 1,3-dipolar cycloaddition between alkynes and in-situ generated nitrile oxides, copper(I) is the active catalytic species.[4][5] Palladium catalysts are also employed, often for cross-coupling or cycloisomerization routes, where the active species is typically Palladium(0).[6] Ruthenium catalysts are also utilized in some cycloaddition reactions.[4]
Q3: How can I tell if my catalyst has been deactivated? A3: Catalyst deactivation is often indicated by a stalled or sluggish reaction, where monitoring via TLC or LC-MS shows little to no consumption of starting materials over an extended period.[1] If you have previously run the reaction successfully under identical conditions with a different batch of catalyst, deactivation is a likely culprit. In some cases, a visible change in the catalyst's appearance, such as a color change or aggregation, may be observed.
Q4: Can impurities in my starting materials affect the catalyst? A4: Yes, absolutely. Impurities are a primary cause of catalyst poisoning.[2] Functional groups incompatible with the catalyst (e.g., thiols for copper or palladium catalysts) or residual impurities from previous synthetic steps can irreversibly bind to the catalyst's active sites, rendering it inactive.[7] Always ensure starting materials and solvents are of high purity and are thoroughly dried.[2]
Q5: Is it possible to regenerate a deactivated catalyst for reuse? A5: In many cases, yes. The method of regeneration depends on the deactivation mechanism. For heterogeneous palladium catalysts that have been inactivated by reduction to Pd(0), activity can sometimes be restored by treatment with an oxidizing agent like benzoquinone.[6] For catalysts deactivated by fouling (e.g., carbon deposition), oxidative treatment at elevated temperatures or washing with specific solvents can be effective.[8]
Troubleshooting Guide for Catalyst Inactivity
This guide provides a systematic approach to diagnosing and solving issues related to catalyst performance in isoxazole synthesis.
Problem 1: Low or No Product Yield from the Outset
The reaction fails to initiate or provides minimal conversion of starting materials.
Logical Troubleshooting Workflow
This workflow provides a step-by-step decision process for diagnosing low yield issues.
Caption: A logical workflow for troubleshooting low yields.
Possible Causes & Solutions
-
Cause 1: Catalyst Poisoning.
-
Cause 2: Poor Quality or Degraded Catalyst.
-
Cause 3: Incorrect Catalyst Loading.
-
Solution: While non-optimal, an insufficient catalyst load can lead to low conversion. Verify your calculations and consider a small, systematic increase in catalyst loading to see if the reaction proceeds.[9]
-
-
Cause 4: Suboptimal Reaction Conditions.
Problem 2: Reaction Starts but Stalls Prematurely
The reaction proceeds initially but stops before the starting materials are fully consumed.
Common Catalyst Deactivation Pathways
This diagram illustrates the primary mechanisms through which a catalyst can lose activity during a reaction.
Caption: Common pathways for catalyst deactivation.[7][8][11]
Possible Causes & Solutions
-
Cause 1: Thermal Degradation or Sintering.
-
Cause 2: Oxidation of the Active Species.
-
Cause 3: Fouling or Coking.
-
Solution: Byproducts from the reaction can deposit on the catalyst surface, blocking active sites.[8] This is more common in heterogeneous catalysis. Improving the solubility of all species and ensuring efficient stirring can help mitigate this. If fouling is severe, the catalyst may need to be recovered and cleaned.
-
Quantitative Data on Catalyst Performance
The reusability of a catalyst is a key indicator of its stability. Below is a summary of the performance of a recoverable nanomagnetic copper catalyst used in oxazole synthesis.
| Cycle Number | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
| 5 | 90 |
| 6 | 89 |
| Data sourced from a study on a Fe3O4@SiO2-IM-CuCl2 nanocatalyst, demonstrating its stability over six cycles with only a minor drop in catalytic activity. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Isoxazole Synthesis
This protocol describes a typical one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles.[12]
Materials:
-
Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) in the chosen solvent, add N-Chlorosuccinimide (NCS) and continue stirring at room temperature to generate the hydroximoyl chloride in situ.
-
Add the terminal alkyne (1.2 mmol), copper(I) iodide (5 mol%), and triethylamine (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Regeneration of a Palladium Catalyst Deactivated by Reduction
This protocol is based on the principle of re-oxidizing inactive Pd(0) species to active Pd(II) species for cycloisomerization reactions.[6]
Materials:
-
Deactivated heterogeneous Palladium catalyst
-
Benzoquinone (BQ) (e.g., 10-20 mol% relative to the substrate in the original reaction)
-
Suitable solvent (e.g., the solvent used in the primary reaction)
Procedure:
-
Catalyst Recovery: After the primary reaction, recover the deactivated heterogeneous catalyst by filtration or centrifugation. Wash it with the reaction solvent to remove any adsorbed products or remaining reactants.
-
Re-oxidation Slurry: Suspend the recovered catalyst in a fresh portion of the reaction solvent.
-
Addition of Oxidant: Add Benzoquinone (BQ) to the catalyst slurry. The amount may need optimization, but starting with a stoichiometric amount relative to the palladium is a reasonable approach.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the re-oxidation of Pd(0) to Pd(II).
-
Catalyst Reuse: The regenerated catalyst, still in its solvent slurry, can now be directly used in a new reaction by adding fresh substrates and reagents. Alternatively, it can be filtered, dried, and stored for future use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazole synthesis [organic-chemistry.org]
issues with the stability of 5-aminomethyl-3-methoxyisoxazole and its storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 5-aminomethyl-3-methoxyisoxazole. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 5-aminomethyl-3-methoxyisoxazole?
For long-term storage, 5-aminomethyl-3-methoxyisoxazole should be stored in a tightly sealed container at 2°C to 8°C in a dry and well-ventilated area.[1] It is also recommended to protect the compound from light.
Q2: How stable is 5-aminomethyl-3-methoxyisoxazole at room temperature?
The compound is generally stable for short periods at ambient room temperature.[1] However, for prolonged storage, refrigeration is advised to minimize the risk of degradation.[1]
Q3: Is this compound sensitive to light?
While specific photostability data is limited, it is a standard laboratory practice to protect 5-aminomethyl-3-methoxyisoxazole from light, particularly when it is in solution, to prevent potential photodegradation.[1]
Q4: What are the known incompatibilities of 5-aminomethyl-3-methoxyisoxazole?
The compound should not be stored with strong oxidizing agents, as they can lead to degradation.[1]
Q5: How should I handle solutions of 5-aminomethyl-3-methoxyisoxazole?
It is best practice to prepare fresh solutions daily. If temporary storage is unavoidable, solutions should be kept at 2-8°C and used within 24 hours to ensure stability.[1]
Stability and Storage Summary
The following table provides a summary of recommended storage and stability conditions for 5-aminomethyl-3-methoxyisoxazole.
| Parameter | Recommendation |
| Storage Temperature | 2°C - 8°C (Long-term)[1] |
| Short-term Temperature | Stable at room temperature for brief periods[1] |
| Storage Conditions | Dry, well-ventilated, protected from light[1] |
| Incompatibilities | Strong oxidizing agents[1] |
| Solution Stability | Prepare fresh daily; if needed, store at 2-8°C for up to 24 hours[1] |
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and identifying potential degradation products.[2][3][4] Below is an illustrative summary of potential degradation under various stress conditions.
| Stress Condition | Parameters | Illustrative Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 1N HCl at 60°C for 4 hours[1] | 15 - 25% | Isoxazole ring opening, hydrolysis of methoxy group |
| Base Hydrolysis | 1N NaOH at room temp. for 2 hours[1] | 20 - 30% | Isoxazole ring opening, formation of corresponding carboxylic acid |
| Oxidation | 3% H₂O₂ at room temp. for 24 hours[1] | 10 - 20% | N-oxides, other oxidation products[1] |
| Thermal Degradation | 70°C for 48 hours[1] | 5 - 10% | Unspecified thermal decomposition products |
| Photodegradation | Direct sunlight for 24 hours[1] | 5 - 15% | Photolytic cleavage and rearrangement products |
Note: The degradation percentages are illustrative and may vary depending on the specific experimental conditions, including the purity of the compound and the solvent used.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of 5-aminomethyl-3-methoxyisoxazole.
Issue 1: Inconsistent or unexpected experimental results.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Potential Degradation Pathways
The isoxazole ring and the aminomethyl group are the most reactive sites in 5-aminomethyl-3-methoxyisoxazole and are susceptible to degradation under various conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-aminomethyl-3-methoxyisoxazole in a suitable solvent (e.g., 50:50 v/v acetonitrile:water) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 4 hours.[1]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at room temperature for 2 hours.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Let it stand at room temperature for 24 hours.[1]
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.[1]
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 24 hours.[1]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to identify and quantify any degradation products.[1]
References
Technical Support Center: Navigating the Challenges of Isoxazole Synthesis Scale-Up
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of isoxazole synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise when transitioning isoxazole synthesis from laboratory to pilot plant and production scales.
Q1: We are experiencing a significant drop in yield for our isoxazole synthesis when moving from benchtop (gram-scale) to a pilot plant (kilogram-scale). What are the most likely causes?
Scaling up isoxazole synthesis is not always a linear process, and a decrease in yield is a common challenge. Several factors that might be negligible at the lab scale can become critical at larger volumes. The primary culprits for yield loss during scale-up include:
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Inefficient Heat Transfer: Many isoxazole syntheses, particularly those involving 1,3-dipolar cycloadditions, are exothermic. In a large reactor, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, leading to less efficient heat dissipation. This can cause localized "hot spots," leading to thermal degradation of reactants, intermediates (like the sensitive nitrile oxide), or the final product.
-
Poor Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more challenging. Inadequate mixing can lead to localized concentration gradients of reactants and reagents. This is particularly problematic for reactions where a reagent is added portion-wise, such as the in situ generation of nitrile oxides. Poor dispersion can result in increased side reactions, such as the dimerization of nitrile oxide to form furoxan byproducts.[1]
-
Issues with Reagent Addition: The rate of reagent addition becomes a critical parameter at scale. A rate that is optimal in the lab may be too fast for a large-scale reaction, leading to an accumulation of unreacted reagents and an increased risk of runaway reactions or side product formation. Conversely, an addition rate that is too slow can unnecessarily prolong the reaction time, potentially leading to the degradation of unstable intermediates.
-
Changes in Reaction Kinetics: The time required to reach chemical equilibrium can increase as larger quantities of chemicals are mixed. What appears to be a fast reaction at the lab scale might require significantly longer reaction times in a large vessel to reach completion, and this extended time can lead to product degradation.
Q2: We are observing a significant increase in the formation of furoxan byproduct during our scale-up campaign. How can we mitigate this?
Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[1][2] This issue is often exacerbated during scale-up due to the mixing and heat transfer challenges mentioned previously. Here are some strategies to minimize furoxan formation:
-
Controlled Reagent Addition: Implement a slow and controlled addition of the limiting reagent or the reagent responsible for generating the nitrile oxide in situ (e.g., the oxidant or base). This helps to maintain a low instantaneous concentration of the nitrile oxide, thereby favoring the desired cycloaddition with the dipolarophile over dimerization.[1][2]
-
Improve Mixing Efficiency: Ensure your reactor is equipped with an appropriate agitator and that the agitation speed is sufficient to maintain a homogeneous mixture. This prevents localized high concentrations of the nitrile oxide. The choice of impeller can be critical; for example, axial flow impellers are often recommended for blending and solid suspension.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[2] However, this needs to be balanced with the overall reaction time.
-
High Dilution: While it may seem counterintuitive for a production setting, running the reaction at a higher dilution can favor the intramolecular cycloaddition pathway over the intermolecular dimerization. This is a trade-off that needs to be carefully evaluated in terms of reactor capacity and solvent costs.[3]
Q3: What are the key safety considerations when scaling up isoxazole synthesis, particularly reactions involving the in situ generation of nitrile oxides?
Safety is paramount during scale-up. The potential hazards that are manageable at the lab scale can become severe in a production environment. Key safety considerations include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard evaluation of your reaction using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will help you understand the heat of reaction, the potential for thermal runaway, and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing an adequate cooling system for your reactor.
-
Handling of Hazardous Reagents: Many reagents used in isoxazole synthesis, such as oxidizing agents (e.g., N-chlorosuccinimide, bleach) and bases (e.g., triethylamine), have their own safety profiles that need to be managed at a larger scale. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., closed-system transfers) are in place to minimize exposure.
-
Pressure Management: Be aware of potential gas evolution during the reaction, which can lead to a pressure buildup in a closed reactor. Ensure the reactor is equipped with appropriate pressure relief systems.
-
Process Control and Monitoring: Implement robust process control systems to monitor critical parameters like temperature, pressure, and reagent addition rates in real-time. Process Analytical Technology (PAT) tools, such as in-line spectroscopy (e.g., FTIR or Raman), can provide valuable real-time information on reaction progress and the formation of intermediates or byproducts, allowing for tighter control.[4][5][6]
Q4: We are struggling with the purification of our isoxazole product at the kilogram scale. Column chromatography is not a viable option. What are some alternative strategies?
Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization.
-
Crystallization: This is the most common and cost-effective method for purifying active pharmaceutical ingredients (APIs) at scale.[7][][9] The key is to develop a robust crystallization process by screening different solvents and anti-solvents, and by carefully controlling parameters like temperature, cooling rate, and agitation. The goal is to achieve good recovery of the desired product with high purity and a consistent crystal form and particle size.[10]
-
Slurry Washes: If the impurities have significantly different solubility profiles from the product, a simple slurry wash of the crude solid in a well-chosen solvent can be a very effective purification step.
-
Liquid-Liquid Extraction: A well-designed series of extractions during the reaction workup can significantly reduce the impurity load before the final isolation step.
-
Distillation: For volatile isoxazole derivatives, distillation under reduced pressure can be a viable purification method.
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during the scale-up of isoxazole synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | 1. Thermal Degradation: Inefficient heat removal leading to decomposition of starting materials, intermediates, or product.[11] 2. Incomplete Reaction: Insufficient reaction time or poor mixing leading to unreacted starting materials.[11] 3. Side Reactions: Increased formation of byproducts like furoxans due to localized high concentrations of nitrile oxide.[1][12] | 1. Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the reaction's exotherm. Consider using a jacketed reactor with a suitable heat transfer fluid and optimizing the flow rate. For highly exothermic reactions, consider a semi-batch process with controlled addition of a limiting reagent. 2. Optimize Mixing and Reaction Time: Verify that the agitation is sufficient to ensure a homogeneous reaction mixture. Use Process Analytical Technology (PAT) to monitor the reaction to completion.[4][5] 3. Control Reagent Addition: Implement a slow, controlled addition of the reagent that generates the nitrile oxide.[3][12] |
| High Levels of Furoxan Byproduct | 1. Rapid Nitrile Oxide Generation: The rate of nitrile oxide formation exceeds the rate of its consumption in the cycloaddition. 2. Poor Mass Transfer: Inefficient mixing leads to localized "hot spots" of high nitrile oxide concentration.[9] | 1. Slow Down Reagent Addition: Use a dosing pump for the controlled addition of the oxidant or base.[1][3] 2. Enhance Agitation: Increase the agitator speed or consider a different impeller design (e.g., a pitched-blade turbine for better axial flow) to improve bulk mixing.[13] |
| Formation of Regioisomers | 1. Reaction Conditions: Temperature and solvent can influence the regioselectivity of the 1,3-dipolar cycloaddition. 2. Substituent Effects: The electronic and steric properties of the substituents on the alkyne and nitrile oxide precursor play a crucial role.[2] | 1. Optimize Temperature and Solvent: Systematically screen different temperatures and solvents at a small scale to find conditions that favor the desired regioisomer. 2. Catalyst Selection: For certain cycloadditions, the use of a catalyst (e.g., copper(I) or ruthenium(II)) can promote the formation of a specific regioisomer.[2] |
| Difficult Product Isolation and Purification | 1. Unfavorable Crystal Habit: The product crystallizes as fine needles or plates that are difficult to filter and dry. 2. Oiling Out: The product separates from the solution as an oil instead of a crystalline solid. 3. Co-precipitation of Impurities: Impurities are trapped within the crystal lattice of the product. | 1. Optimize Crystallization Conditions: Experiment with different solvent/anti-solvent systems, cooling profiles, and agitation rates to influence crystal habit. Seeding the crystallization can also be beneficial.[9][10] 2. Adjust Solvent System or Temperature: If oiling out occurs, try using a different solvent system or adjusting the temperature at which the anti-solvent is added. 3. Control Supersaturation: A slower addition of the anti-solvent or a slower cooling rate can reduce the level of supersaturation and minimize the inclusion of impurities. |
Section 3: Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Pilot-Scale Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This protocol provides a general framework. Specific parameters must be optimized for each unique chemical transformation.
-
Reactor Setup: A 100 L jacketed glass-lined reactor equipped with a retreat curve impeller, a condenser, a nitrogen inlet, and a temperature probe is used. The reactor jacket is connected to a temperature control unit.
-
Charge and Inerting: The reactor is charged with the alkyne (1.0 equiv), the aldoxime (1.1 equiv), and the solvent (e.g., toluene, 10 volumes). The reactor is then purged with nitrogen.
-
Cooling: The reactor contents are cooled to 0-5 °C with agitation.
-
Reagent Addition: A solution of the oxidizing agent (e.g., N-chlorosuccinimide, 1.2 equiv) in the reaction solvent is prepared in a separate vessel and added to the reactor via a dosing pump over 2-4 hours, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or in-line FTIR).
-
Workup: Once the reaction is complete, it is quenched by the addition of water. The organic layer is separated, washed with brine, and dried.
-
Crystallization and Isolation: The crude product solution is concentrated and an anti-solvent is added to induce crystallization. The resulting slurry is filtered, and the solid product is washed and dried.
Data Presentation: Comparison of Lab-Scale vs. Pilot-Scale Synthesis
The following table illustrates a hypothetical comparison of key parameters between a lab-scale and a pilot-scale synthesis of an isoxazole derivative. This highlights the typical challenges encountered during scale-up.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) | Observations & Troubleshooting |
| Yield | 85% | 65% | Yield loss attributed to increased side product formation and potential thermal degradation. Optimization of reagent addition rate and cooling efficiency is required. |
| Furoxan Byproduct | 2% | 15% | Significant increase due to poor mixing and localized high concentrations of the nitrile oxide intermediate. Slower reagent addition and improved agitation are necessary. |
| Reaction Time | 8 hours | 18 hours | Longer time to reach completion due to slower mass transfer at a larger scale. |
| Exotherm | Easily controlled with an ice bath. | Required active cooling with a chiller unit. A 15°C exotherm was observed during reagent addition. | The exotherm needs to be carefully managed to prevent runaway conditions. A detailed thermal hazard assessment is crucial. |
| Purification Method | Column Chromatography | Crystallization | The purification method had to be redeveloped for the larger scale. |
Section 4: Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Isoxazole Synthesis Scale-Up
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. hazenresearch.com [hazenresearch.com]
- 9. continuuspharma.com [continuuspharma.com]
- 10. researchgate.net [researchgate.net]
- 11. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 12. benchchem.com [benchchem.com]
- 13. Analyzing the effect of using axial impellers in large-scale bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-Isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 3-Isoxazolemethanol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound in public literature, this guide utilizes data from structurally similar isoxazole derivatives to provide a comparative framework. The methodologies and expected results detailed herein will aid in the selection of appropriate analytical techniques for quality control, structural elucidation, and purity assessment of this compound and related compounds.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure of this compound.
Data Presentation: Spectroscopic Analysis
| Analytical Method | Parameter | Expected Value for this compound (Predicted/Analog Data) | Reference Compound |
| ¹H NMR | Chemical Shift (δ) | ~8.5 ppm (s, 1H, H-4), ~6.3 ppm (s, 1H, H-5), ~4.7 ppm (s, 2H, -CH₂OH), ~3.5 ppm (br s, 1H, -OH) | Predicted |
| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (C-3), ~155 ppm (C-5), ~105 ppm (C-4), ~55 ppm (-CH₂OH) | Predicted |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~1600 (C=N stretch), ~1450 (C=C stretch), ~1100 (C-O stretch) | General for isoxazoles and alcohols |
| Mass Spectrometry | m/z Ratio | 100.03 [M+H]⁺ (Molecular Ion) | 3-methyl-5-isoxazolemethanol[1] |
| Fragmentation | Fragments corresponding to the loss of H₂O, CH₂OH, and cleavage of the isoxazole ring. | General for alcohols and isoxazoles[2][3] |
Experimental Protocols: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Sample Introduction: The sample can be introduced directly via a probe or as the eluent from a gas or liquid chromatograph.
-
Ionization:
-
Electron Ionization (EI): For GC-MS, molecules are bombarded with high-energy electrons, leading to ionization and extensive fragmentation.
-
Electrospray Ionization (ESI): For LC-MS, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often preserves the molecular ion.
-
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion.
Visualization: Spectroscopic Analysis Workflow
References
comparative analysis of isoxazole synthesis methods: Huisgen cycloaddition vs. Claisen condensation
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged structure due to its presence in numerous pharmaceuticals and biologically active compounds. The efficient synthesis of this heterocyclic ring is therefore of paramount importance. Two of the most common and powerful methods for constructing the isoxazole ring are the Huisgen 1,3-dipolar cycloaddition and the Claisen condensation followed by cyclization. This guide provides an objective, data-driven comparison of these two synthetic strategies, complete with experimental protocols and mechanistic insights to aid in method selection for your specific research needs.
At a Glance: Huisgen vs. Claisen for Isoxazole Synthesis
| Feature | Huisgen 1,3-Dipolar Cycloaddition | Claisen Condensation |
| Reaction Type | [3+2] Cycloaddition | Condensation followed by cyclization |
| Key Reactants | Nitrile Oxide & Alkyne/Alkene | 1,3-Dicarbonyl compound & Hydroxylamine |
| Regioselectivity | Generally high, favoring 3,5-disubstituted isoxazoles with terminal alkynes. | Can be poor, often leading to mixtures of regioisomers. |
| Substrate Scope | Broad, tolerates a wide range of functional groups. | Generally good, but can be limited by the availability of the β-dicarbonyl starting material. |
| Reaction Conditions | Often mild, with in-situ generation of the nitrile oxide. | Can require specific pH control and sometimes harsher conditions to drive cyclization. |
| Key Advantages | High versatility, excellent regiocontrol, and often a one-pot procedure. | Utilizes readily available and often inexpensive starting materials. |
| Key Disadvantages | The nitrile oxide intermediate can be unstable and prone to dimerization. | Lack of regiocontrol can lead to difficult purification and lower yields of the desired isomer. |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between these two methods lies in their reaction pathways, which dictates their outcomes in terms of regioselectivity and substrate compatibility.
Huisgen 1,3-Dipolar Cycloaddition: A Concerted Approach
The Huisgen cycloaddition is a pericyclic reaction involving the concerted [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) and a dipolarophile, typically an alkyne, to form the isoxazole ring. This concerted mechanism is key to its high degree of stereospecificity and regioselectivity. The regiochemical outcome is governed by the frontier molecular orbitals (HOMO-LUMO) of the nitrile oxide and the alkyne. Generally, for terminal alkynes, the reaction yields 3,5-disubstituted isoxazoles with high selectivity.
Claisen Condensation: A Stepwise Pathway with Regiochemical Challenges
The Claisen route to isoxazoles involves the condensation of a 1,3-dicarbonyl compound (like a β-ketoester or a 1,3-diketone) with hydroxylamine. This is a two-step process: initial condensation to form an oxime intermediate, followed by an intramolecular cyclization with dehydration to yield the isoxazole ring. The primary challenge with this method is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyls, as hydroxylamine can react with either carbonyl group, leading to a mixture of isomeric isoxazoles.
Quantitative Performance Comparison
The following table summarizes representative experimental data for the synthesis of 3,5-diphenylisoxazole via both methods to provide a direct comparison of their performance.
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Huisgen Cycloaddition | Benzonitrile oxide (from benzaldoxime), Phenylacetylene | N-Chlorosuccinimide (NCS), Triethylamine | Dichloromethane | Room Temp. | 12 | 85-95 | Fokin, V. V. et al. (2005) |
| Claisen Condensation | Benzoylacetone, Hydroxylamine hydrochloride | Sodium hydroxide | Ethanol | Reflux | 6 | 70-80 | Kadam, S. K. et al. (2016) |
Note: Yields are highly substrate-dependent and the above data should be considered representative examples.
Experimental Protocols
Protocol 1: Huisgen 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles
This protocol describes the in-situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne.
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add NCS (1.1 mmol) in one portion.
-
To this mixture, add triethylamine (1.5 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.
Navigating the Chiral Landscape: A Comparative Guide to SFC Separation of Isoxazole Derivatives
For researchers, scientists, and professionals in drug development, achieving efficient chiral separation is a critical step. This guide provides a comparative overview of Supercritical Fluid Chromatography (SFC) methods for the enantioselective separation of isoxazole derivatives. While direct experimental data for 3-isoxazolemethanol derivatives is limited in published literature, this document leverages extensive data from the closely related class of 3-carboxamido-5-aryl isoxazole derivatives to offer a robust starting point for method development.
The principles of chiral recognition by polysaccharide-based stationary phases in SFC are largely governed by the formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and steric hindrance. As both this compound and 3-carboxamido-5-aryl isoxazole derivatives share the core isoxazole structure and possess hydrogen bond donors and acceptors, the data presented here for the latter serves as a valuable proxy for initiating chiral separation studies of the former.
Performance Comparison of Chiral Stationary Phases
The selection of the chiral stationary phase (CSP) is the most critical parameter in achieving enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose with various carbamate derivatives, have demonstrated broad applicability in SFC.[1][2]
Below is a summary of performance data from studies on 3-carboxamido-5-aryl isoxazole derivatives, comparing different commercially available columns. The data highlights the impact of the CSP's chemical structure (methylated vs. chlorinated phenylcarbamates) on resolution.
| Compound Type | Chiral Stationary Phase (CSP) | Co-solvent (in CO2) | Key Performance Metrics |
| 3-carboxamido-5-aryl isoxazoles | Lux™ Cellulose-2 (tris-3-chloro-4-methylphenylcarbamate of cellulose) | Methanol, Ethanol, 2-Propanol (10-20%) | Excellent resolution (Rs up to 9.78) , short analysis times (< 6 min).[2] |
| 3-carboxamido-5-aryl isoxazoles | Chiralpak® AD-H (tris-3,5-dimethylphenylcarbamate of amylose) | Methanol, Ethanol, 2-Propanol (10-20%) | Excellent resolution , successful for preparative scale separation.[2][3] |
| 3-carboxamido-5-aryl isoxazoles | Lux™ Amylose-2 (tris-5-chloro-2-methylphenylcarbamate of amylose) | Methanol, Ethanol, 2-Propanol (10-20%) | Good resolution, provides alternative selectivity.[2] |
| 3-carboxamido-5-aryl isoxazoles | Chiralcel® OD-H (tris-3,5-dimethylphenylcarbamate of cellulose) | Methanol, Ethanol, 2-Propanol (10-20%) | Lower resolution compared to other tested phases for this compound class.[2] |
Key Takeaway: For the separation of 3-carboxamido-5-aryl isoxazoles, both chlorinated cellulose-based (Lux™ Cellulose-2) and methylated amylose-based (Chiralpak® AD-H) stationary phases provided the best results, indicating that both types of columns should be primary candidates for screening this compound derivatives.[2]
Experimental Workflow for Chiral SFC Method Development
A systematic approach to method development is crucial for efficiently achieving baseline separation. The following workflow outlines the key steps from initial screening to optimization.
Caption: General workflow for chiral SFC method development.
Experimental Protocols
The following are detailed methodologies based on successful separations of 3-carboxamido-5-aryl isoxazole derivatives, which can be adapted for this compound derivatives.[2][3]
Initial Screening Protocol
-
Instrumentation: Analytical Supercritical Fluid Chromatography system with UV or Mass Spectrometric detection.
-
Chiral Columns:
-
Lux™ Cellulose-2 (250 x 4.6 mm, 5 µm)
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase: Supercritical CO₂ (A) and Co-solvent (B).
-
Co-solvents to Screen: Methanol, Ethanol, 2-Propanol.
-
Gradient: 5% to 40% B over 5-10 minutes.
-
Flow Rate: 3 mL/min.
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Sample Preparation: Dissolve the racemic this compound derivative in the initial co-solvent (e.g., Methanol or Ethanol) to a concentration of 1 mg/mL.
-
Injection Volume: 1-5 µL.
Optimization Protocol (Example based on best screening results)
This protocol is a representative example assuming good initial separation was observed on Chiralpak® AD-H with Ethanol as the co-solvent.
-
Instrumentation: Same as screening.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ and Ethanol.
-
Mode: Isocratic elution. The percentage of ethanol will be varied (e.g., 10%, 15%, 20%) to maximize resolution and minimize run time.
-
Flow Rate: 3 mL/min.
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: Varied between 25 °C and 45 °C to assess the thermodynamic effects on separation.
-
Additives (if required): For acidic or basic analytes that exhibit poor peak shape, additives like 0.1% trifluoroacetic acid (for acids) or 0.1% diethylamine (for bases) can be added to the co-solvent. For neutral molecules like this compound, additives are often unnecessary.[4]
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to the Biological Activity of 3-Isoxazolemethanol Derivatives and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with heterocyclic compounds forming the bedrock of many therapeutic agents. Among these, isoxazole derivatives, particularly those containing a 3-isoxazolemethanol scaffold, have garnered significant interest for their diverse pharmacological activities. This guide provides a comprehensive comparison of the biological activities of this compound derivatives against other prominent five-membered heterocyclic compounds: pyrazoles, imidazoles, oxazoles, and thiazoles. The information presented herein is supported by experimental data to facilitate informed decisions in drug design and development.
At a Glance: Comparative Biological Profile
| Heterocyclic Compound | Primary Biological Activities | Key Advantages | Notable FDA-Approved Drugs |
| Isoxazole Derivatives | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral | Versatile scaffold, potent enzyme inhibition | Valdecoxib (anti-inflammatory), Leflunomide (antirheumatic) |
| Pyrazole Derivatives | Anticancer, Anti-inflammatory, Antimicrobial, Analgesic | Well-established synthetic routes, potent kinase inhibitors | Celecoxib (anti-inflammatory), Rimonabant (anti-obesity, withdrawn), Sildenafil (Viagra) |
| Imidazole Derivatives | Anticancer, Antifungal, Antimicrobial, Anti-inflammatory | Broad-spectrum antimicrobial activity, crucial biological roles (e.g., histidine) | Ketoconazole (antifungal), Metronidazole (antibiotic), Cimetidine (anti-ulcer) |
| Oxazole Derivatives | Anticancer, Antimicrobial, Anti-inflammatory, Antidiabetic | Structural component of natural products, good pharmacokinetic properties | Aleglitazar (antidiabetic), Ditazole (platelet aggregation inhibitor) |
| Thiazole Derivatives | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral | Found in natural products (e.g., Vitamin B1), potent and selective activity | Ritonavir (anti-HIV), Dasatinib (anticancer) |
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data (IC50 and MIC values) for various derivatives of each heterocyclic class, providing a basis for comparing their potency in different therapeutic areas. It is important to note that direct head-to-head comparisons of this compound derivatives with the other heterocyclic compounds under identical experimental conditions are limited in the available literature. The data presented is a compilation from various studies to provide a comparative overview.
Anticancer Activity (IC50 Values in µM)
| Compound Derivative | Cell Line | Isoxazole | Pyrazole | Imidazole | Oxazole | Thiazole | Reference |
| Coumarin-linked | Hep-G2 | 5.715 | - | - | - | 1.890 | [1] |
| Substituted Phenyl | MCF-7 | - | >10 (low µM) | 0.08 | - | - | |
| 3β-hydroxypregn-5-ene-20-one | MCF-7 | GI50: 3.8 | GI50: 10.2 | - | - | - | [2] |
| 3β-hydroxypregn-5-ene-20-one | SF-268 | GI50: 4.1 | GI50: 11.5 | - | - | - | [2] |
| 3β-hydroxypregn-5-ene-20-one | NCI-H460 | GI50: 3.5 | GI50: 9.8 | - | - | - | [2] |
Note: Lower IC50 values indicate higher potency. The data indicates that in the context of coumarin-linked derivatives, the thiazole analog showed higher potency against the Hep-G2 cancer cell line compared to the isoxazole analog.[1] Conversely, in the study on 3β-hydroxypregn-5-ene-20-one derivatives, the isoxazole analog demonstrated greater growth inhibitory activity across all three tested cancer cell lines compared to the pyrazole analog.[2]
Antimicrobial Activity (MIC Values in µg/mL)
| Microbial Strain | Isoxazole-Imidazole Hybrid | Imidazole Derivative | Oxazole Derivative | Thiazole Derivative | Reference |
| S. aureus | - | 4-8 | - | - | |
| E. coli | 250 | - | 20 (zone of inhibition in mm) | - | [3] |
| P. aeruginosa | 500 | - | - | - | |
| C. albicans | 1000 | - | - | - |
Note: Lower MIC values indicate greater antimicrobial activity. The available data for direct comparison is sparse. However, various studies report significant antimicrobial activity for all the heterocyclic classes against a range of pathogens.[4][5][6] For instance, certain imidazole derivatives have shown potent activity against S. aureus with MIC values in the low µg/mL range.
Anti-inflammatory Activity (% Inhibition of Paw Edema)
| Compound Derivative | Isoxazole | Pyrazole | Oxazole | Thiazole | Reference |
| Thiazolyl-substituted | Good | Good | - | - | |
| Phenyl-substituted | - | - | Most effective | Better than standard | [7][8] |
Note: Higher percentage of inhibition indicates greater anti-inflammatory activity. A comparative study on aryl substituted thiazolyl 4-thiazolidinopyrazoles and isoxazoles revealed that pyrazole derivatives exhibited better anti-inflammatory and antimicrobial activities compared to the isoxazole derivatives.[4] Another study on oxazole and imidazole derivatives showed that an oxazole derivative was the most effective in reducing carrageenan-induced paw edema.[7] Thiazole derivatives have also demonstrated significant anti-inflammatory effects, with some showing better performance than the standard drug Nimesulide.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of these heterocyclic compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted in cancer therapy and a general workflow for drug screening.
PI3K/Akt Signaling Pathway in Cancer
Caption: The PI3K/Akt signaling pathway is crucial for regulating cell growth, proliferation, and survival.
General Workflow for Biological Activity Screening
Caption: A typical workflow for the screening and development of new drug candidates.
Conclusion
This guide provides a comparative overview of the biological activities of this compound derivatives and other key heterocyclic compounds. While direct comparative data for this compound derivatives is still emerging, the existing literature strongly supports the potential of the broader isoxazole class in various therapeutic areas. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the rational design of novel and more effective therapeutic agents. Further head-to-head comparative studies are warranted to delineate the specific advantages of the this compound scaffold.
References
- 1. Design, Synthesis, Antioxidant and Anticancer Activity of New Coumarin Derivatives Linked with Thiazole, Isoxazole or Pyrazole Moiety | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
Spectroscopic Data Interpretation for Novel 3-Isoxazolemethanol Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of spectroscopic data for novel 3-isoxazolemethanol derivatives against other relevant isoxazole compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation workflows to facilitate the structural elucidation and characterization of these heterocyclic compounds.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data from recent literature for a representative novel this compound derivative and a comparative isoxazole analog. This quantitative data is crucial for identifying characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | Novel 3-(Aryl)-5-(hydroxymethyl)isoxazole | Reference 3,5-dimethylisoxazole | Key Observations |
| Isoxazole H-4 | ~6.5 ppm (singlet) | ~6.1 ppm (singlet) | The downfield shift in the novel derivative may be attributed to the electronic effects of the aryl substituent at the 3-position. |
| -CH₂OH | ~4.8 ppm (singlet or doublet) | N/A | This signal is characteristic of the hydroxymethyl group and its multiplicity may vary depending on coupling with the hydroxyl proton. |
| -OH | Variable (broad singlet) | N/A | The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. |
| Aryl Protons | 7.2 - 7.8 ppm (multiplets) | N/A | The chemical shifts and splitting patterns of these protons provide information about the substitution on the aryl ring. |
| Methyl Protons | N/A | ~2.3 ppm (C3-CH₃), ~2.5 ppm (C5-CH₃) (singlets) | These singlets are characteristic of the methyl groups on the isoxazole ring. |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | Novel 3-(Aryl)-5-(hydroxymethyl)isoxazole | Reference 3,5-dimethylisoxazole | Key Observations |
| Isoxazole C-3 | ~160 ppm | ~158 ppm | The chemical shift of C-3 is influenced by the directly attached aryl group. |
| Isoxazole C-4 | ~102 ppm | ~105 ppm | This carbon typically appears at a relatively upfield position in the aromatic region. |
| Isoxazole C-5 | ~170 ppm | ~168 ppm | The C-5 carbon is significantly downfield due to the electron-withdrawing effect of the ring oxygen and the hydroxymethyl group. |
| -CH₂OH | ~56 ppm | N/A | This signal is indicative of the hydroxymethyl substituent. |
| Aryl Carbons | 125 - 140 ppm | N/A | The signals for the aryl carbons confirm the presence and substitution pattern of the aromatic ring. |
| Methyl Carbons | N/A | ~11 ppm (C3-CH₃), ~12 ppm (C5-CH₃) | These upfield signals are characteristic of the methyl carbons. |
Table 3: IR Spectroscopic Data (Vibrational Frequencies in cm⁻¹)
| Functional Group | Novel 3-(Aryl)-5-(hydroxymethyl)isoxazole | Reference 3,5-dimethylisoxazole | Key Observations |
| O-H Stretch | 3400 - 3200 (broad) | N/A | A broad absorption band characteristic of the hydroxyl group. |
| C-H Stretch (Aromatic) | 3100 - 3000 | N/A | Typical for C-H bonds in the aryl and isoxazole rings. |
| C=N Stretch | ~1610 | ~1620 | A characteristic stretching vibration of the isoxazole ring.[1] |
| C=C Stretch (Aromatic) | 1600 - 1450 | N/A | Multiple bands indicating the presence of the aryl ring. |
| N-O Stretch | ~1110-1168 | ~1150 | A key stretching vibration for the isoxazole ring system.[1] |
| C-O Stretch | ~1050 | N/A | Associated with the primary alcohol of the hydroxymethyl group. |
Table 4: Mass Spectrometry Data (Key Fragmentation Patterns)
| Derivative Type | Parent Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| Novel 3-(Aryl)-5-(hydroxymethyl)isoxazole | Present | [M-H₂O]⁺, [M-CH₂OH]⁺, [Ar-C≡N]⁺ | Loss of water from the hydroxymethyl group is a common fragmentation pathway. Cleavage of the hydroxymethyl group and fragmentation of the isoxazole ring are also observed. |
| Reference 3,5-dimethylisoxazole | Present | [M-CH₃]⁺, [M-CO]⁺, [CH₃-C≡N]⁺ | Fragmentation is often initiated by the loss of a methyl group, followed by ring cleavage. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific properties of the compound being analyzed.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III HD spectrophotometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]
-
Sample Preparation : 5-10 mg of the synthesized compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable.[3] The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : Spectra are typically acquired with 16 to 32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]
-
¹³C NMR : Spectra may require several hundred to a few thousand scans due to the low natural abundance of the ¹³C isotope.[3]
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or a similar instrument) with an Attenuated Total Reflectance (ATR) accessory.[3]
-
Sample Preparation : For solid samples, a small amount of the compound (1-2 mg) is placed directly on the ATR crystal.[3] For KBr pellet method, the compound is finely ground with ~100 mg of KBr and pressed into a thin, transparent pellet.[3]
-
Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
2.3. Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectrometry (HRMS) can be performed on a variety of instruments, such as a time-of-flight (TOF) or Orbitrap mass analyzer, often coupled with an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition : The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are recorded.
-
Data Analysis : The elemental composition can be determined from the accurate mass measurement of the molecular ion. Fragmentation patterns are analyzed to provide structural information.
Visualization of Workflows and Pathways
3.1. Spectroscopic Data Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of spectroscopic data for novel this compound derivatives.
Caption: Workflow for Spectroscopic Data Interpretation.
3.2. Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where a novel this compound derivative acts as an inhibitor of a protein kinase, a common target in drug development.
Caption: Kinase Inhibition by a this compound Derivative.
References
assessing the efficiency of different purification methods for isoxazole derivatives
For researchers and professionals in drug development, the purity of isoxazole derivatives is paramount to ensuring the validity of experimental results and the safety of potential therapeutic agents. The choice of purification method significantly impacts not only the final purity but also the overall efficiency in terms of yield, time, and cost. This guide provides a comparative assessment of common purification techniques for isoxazole derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Purification Methods
The selection of an appropriate purification strategy depends on the specific properties of the isoxazole derivative, the nature of the impurities, and the desired scale of the final product. Below is a comparison of the most frequently employed methods: recrystallization, column chromatography, and supercritical fluid chromatography (SFC).
| Purification Method | Typical Yield (%) | Typical Purity (%) | Time Consumption | Relative Cost | Key Advantages | Key Disadvantages |
| Recrystallization | 60-95 | >98 | Moderate to High | Low | High purity for crystalline solids, scalable, cost-effective. | Not suitable for oils or amorphous solids, potential for significant product loss in mother liquor. |
| Column Chromatography | 40-80 | >95 | High | Moderate | Widely applicable to a range of compounds, good separation of complex mixtures. | Can be time-consuming, requires significant solvent volumes, potential for product loss on the column. |
| Supercritical Fluid Chromatography (SFC) | >90 | >99 | Low | High | Fast, high resolution, reduced solvent consumption, "green" technique.[1] | High initial equipment cost, may not be suitable for all compounds. |
Experimental Workflows and Protocols
A thorough understanding of the experimental procedures is crucial for successful purification. This section outlines a general workflow for the synthesis and purification of a 3,5-disubstituted isoxazole and provides detailed protocols for the key purification techniques.
General Synthesis and Purification Workflow
The synthesis of isoxazole derivatives often involves the reaction of a β-diketone or a similar precursor with hydroxylamine, followed by purification to isolate the desired product. The general workflow can be visualized as follows:
Experimental Protocols
1. Recrystallization
Recrystallization is a highly effective method for purifying solid isoxazole derivatives. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
-
Protocol:
-
Place the crude isoxazole derivative in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.[2]
-
2. Column Chromatography
Column chromatography is a versatile technique for separating isoxazole derivatives from impurities based on their differential adsorption to a stationary phase.
-
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude isoxazole derivative in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).[3][4]
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[3]
-
3. Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers rapid and efficient separations with reduced environmental impact.
-
Protocol:
-
Dissolve the crude isoxazole derivative in a suitable solvent (e.g., methanol, ethanol).
-
Select an appropriate chiral or achiral stationary phase column.
-
Set the SFC parameters, including the flow rate, back pressure, temperature, and co-solvent gradient (e.g., methanol in CO2).
-
Inject the sample into the SFC system.
-
Monitor the separation using a suitable detector (e.g., UV, MS).
-
Collect the fractions corresponding to the pure isoxazole derivative.
-
Evaporate the solvent to obtain the purified product.[1]
-
Logical Relationship of Purification Method Selection
The choice of purification method is a critical decision in the experimental workflow. The following diagram illustrates the logical considerations for selecting the most appropriate technique.
References
A Comparative Guide to the Scale-Up Synthesis of 3-Isoxazolidinemethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic protocols for the scaled-up production of 3-isoxazolidinemethanol, a valuable heterocyclic building block in pharmaceutical development. The protocols are evaluated based on performance metrics such as yield, purity, and reaction conditions, with detailed experimental data to support the comparison.
Introduction
3-Isoxazolidinemethanol is a key intermediate in the synthesis of a wide range of biologically active molecules, including nucleoside analogs and complex natural products.[1] Its isoxazolidine scaffold is considered a "privileged structure" in medicinal chemistry, making a robust and scalable synthesis essential for advancing drug discovery programs.[1][2] This document outlines and compares three distinct synthetic strategies for the production of 3-isoxazolidinemethanol, providing researchers with the necessary information to select the most suitable protocol for their specific needs.
Comparative Analysis of Synthesis Protocols
The following table summarizes the key performance indicators for three different synthetic routes to 3-isoxazolidinemethanol.
| Parameter | Protocol 1: 1,3-Dipolar Cycloaddition with Allyl Alcohol | Protocol 2: 1,3-Dipolar Cycloaddition with Acrolein followed by Reduction | Protocol 3: Reduction of Ethyl 3-Isoxazolidinecarboxylate |
| Reaction Steps | 1 (in-situ nitrone formation and cycloaddition) | 2 (cycloaddition and reduction) | 2 (cycloaddition and reduction) |
| Key Reagents | N-methylhydroxylamine hydrochloride, Formaldehyde, Allyl alcohol | N-benzylhydroxylamine, Paraformaldehyde, Acrolein, Sodium borohydride | N-substituted hydroxylamine, Ethyl acrylate, Lithium aluminum hydride |
| Reported Yield | 85% (hypothetical)[3] | Not specified | Not specified |
| Reported Purity | >98% (by HPLC) (hypothetical)[3] | High purity achievable after chromatography[4] | High purity achievable after chromatography or distillation[4] |
| Scale | Multi-gram to kilogram[1] | Lab-scale described[4] | Lab-scale described[4] |
| Advantages | One-pot reaction, scalable.[1] | Utilizes readily available starting materials.[4] | Established reduction method.[4] |
| Disadvantages | Handling of formaldehyde. | Two distinct reaction steps, use of paraformaldehyde.[4] | Use of highly reactive and hazardous LiAlH₄.[4] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis via 1,3-Dipolar Cycloaddition with Allyl Alcohol
This protocol is designed for a target scale of 100 g of 3-isoxazolidinemethanol.[1]
Materials:
-
N-methylhydroxylamine hydrochloride
-
Formaldehyde (37% solution in water)
-
Allyl alcohol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
10 L and 20 L jacketed glass reactors with overhead stirring, temperature control, and reflux condenser.[1]
Procedure:
-
Nitrone Formation (in-situ): In a 10 L reactor, dissolve N-methylhydroxylamine hydrochloride in water. Cool the solution and add sodium bicarbonate. To this solution, add formaldehyde dropwise while maintaining the temperature.[1]
-
1,3-Dipolar Cycloaddition: Add allyl alcohol to the in-situ generated nitrone solution. Heat the reaction mixture and reflux for the specified time, monitoring the reaction progress by TLC.[1]
-
Work-up and Extraction: After completion, cool the reaction mixture. Saturate the aqueous solution with sodium chloride to facilitate extraction. Extract the product with dichloromethane (3 x 4 L).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.[1]
-
Purification: Purify the crude oil by vacuum distillation to obtain pure 3-isoxazolidinemethanol.
Quality Control:
-
HPLC: Use a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid. Monitor at 210 nm.[1]
-
Mass Spectrometry: Confirm the molecular weight using electrospray ionization (ESI).[1]
Protocol 2: 1,3-Dipolar Cycloaddition with Acrolein followed by Reduction
This method involves the formation of an intermediate aldehyde which is then reduced.[4]
Step 1: Synthesis of 3-Formylisoxazolidine
-
Nitrone Formation: In a round-bottom flask, dissolve N-benzylhydroxylamine in dichloromethane. Add paraformaldehyde and stir at room temperature for 2-4 hours.[4]
-
Cycloaddition: Cool the nitrone solution to 0 °C and slowly add acrolein. Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]
-
Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.[4]
Step 2: Reduction to 3-Isoxazolidinemethanol
-
Reduction: Dissolve the purified 3-formylisoxazolidine in methanol and cool to 0 °C. Add sodium borohydride portion-wise. Stir for 1-2 hours at 0 °C and then allow to warm to room temperature.[4]
-
Work-up: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with ethyl acetate.[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[4]
Protocol 3: Reduction of Ethyl 3-Isoxazolidinecarboxylate
This approach utilizes a potent reducing agent to convert an ester precursor to the desired alcohol.[4]
Step 1: Synthesis of Ethyl 3-Isoxazolidinecarboxylate
-
This precursor is synthesized via a 1,3-dipolar cycloaddition of a suitable nitrone with ethyl acrylate, following a similar procedure to Protocol 2, Step 1.[4]
Step 2: Reduction with LiAlH₄
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.[4]
-
Addition of Ester: Dissolve ethyl 3-isoxazolidinecarboxylate in the same dry solvent and add it dropwise to the LiAlH₄ suspension.[4]
-
Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours.[4]
-
Quenching: Cool the reaction to 0 °C and cautiously add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[4]
-
Work-up: Stir the resulting precipitate, then filter through Celite®. Wash the precipitate with the reaction solvent. Dry the combined filtrate and concentrate to obtain the crude product.[4]
-
Purification: Purify the product by column chromatography or distillation under reduced pressure.[4]
Visualized Workflows
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Workflow for the one-pot synthesis of 3-isoxazolidinemethanol.
Caption: Workflow for the two-step synthesis via an aldehyde intermediate.
Caption: Workflow for the two-step synthesis via an ester intermediate.
References
comparative study of metal-free versus metal-catalyzed isoxazole synthesis
A Comparative Guide to Metal-Free vs. Metal-Catalyzed Isoxazole Synthesis
The isoxazole ring is a fundamental five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives are found in numerous FDA-approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory valdecoxib, and the antidepressant isocarboxazid, showcasing a wide range of biological activities.[1][4][5][6] Consequently, the development of efficient and sustainable synthetic routes to functionalized isoxazoles is a significant focus for researchers.
The most prevalent strategy for constructing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or alkene.[1][5] This reaction can be performed under various conditions, broadly categorized into metal-catalyzed and metal-free methodologies. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific needs.
The Core Reaction: 1,3-Dipolar Cycloaddition
The foundation of most isoxazole syntheses is the reaction of a nitrile oxide with an alkyne. The nitrile oxide is often generated in situ from precursors like aldoximes or hydroximoyl chlorides to avoid handling these potentially unstable intermediates.[1][7][8][9] The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, regioselectivity, and environmental impact.
Caption: The fundamental [3+2] cycloaddition reaction for isoxazole synthesis.
Metal-Catalyzed Isoxazole Synthesis
Transition metal catalysis, particularly with copper (Cu) and rhodium (Rh), is a powerful tool for isoxazole synthesis.[10] These methods are prized for their high efficiency and ability to control regioselectivity, typically yielding 3,5-disubstituted isoxazoles from terminal alkynes.[1][7]
Advantages:
-
High Regioselectivity: Copper(I) catalysis, a classic "click chemistry" reaction, almost exclusively yields the 3,5-disubstituted regioisomer.[7]
-
Mild Reaction Conditions: Many metal-catalyzed reactions proceed efficiently at room temperature.[7][11]
-
High Yields: These methods often provide excellent product yields with minimal byproducts.[6][7]
-
One-Pot Procedures: Catalysis enables convenient one-pot syntheses directly from aldehydes or aldoximes, avoiding the isolation of intermediates.[7][11][12]
Disadvantages:
-
Cost and Toxicity: Metal catalysts, especially those based on rhodium or palladium, can be expensive and toxic.[1][2]
-
Product Contamination: Trace metal impurities can remain in the final product, a significant concern in drug development.[2]
-
Waste Generation: The use of metals and associated ligands can contribute to chemical waste.[1][2]
Workflow for Metal-Catalyzed Synthesis
Caption: A streamlined workflow for copper-catalyzed isoxazole synthesis.
Quantitative Data: Metal-Catalyzed Methods
| Catalyst/Reagents | Dipolarophile (Alkyne) | Reaction Time | Temp. (°C) | Yield (%) | Reference |
| Cu(I) from Cu/CuSO₄, Chloramine-T | Phenylacetylene | 12 h | RT | 91 | [7] |
| Cu(I) from Cu/CuSO₄, Chloramine-T | 1-Octyne | 12 h | RT | 85 | [7] |
| CuCl, m-CPBA | N-Propargyl-4-methylaniline | 12 h | 80 | 95 | [11][12] |
| Cu(OAc)₂, TBN, EDA | Phenylacetylene | 12 h | 130 | 72 | [4] |
| Rh₂(OAc)₄ | N-Sulfonyl-1,2,3-triazole | 3 h | 110 | 95 | [13] |
TBN: tert-Butyl nitrite; EDA: Ethyl diazoacetate; m-CPBA: meta-Chloroperoxybenzoic acid
Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis
This protocol is adapted from the procedure reported by Hansen, Wu, and Fokin for the synthesis of 3-phenyl-5-(4-fluorophenyl)isoxazole.[7]
-
Oxime Formation: To a solution of 4-fluorobenzaldehyde (1.0 mmol) in a 1:1 mixture of water and tert-butanol (4 mL), add hydroxylamine hydrochloride (1.1 mmol) and stir for 1 hour at room temperature.
-
Nitrile Oxide Generation: Add a solution of chloramine-T trihydrate (1.05 mmol) in 1:1 water/tert-butanol (2 mL) to the reaction mixture.
-
Catalyst and Alkyne Addition: To the same vessel, add phenylacetylene (1.0 mmol), copper turnings (3 mol %), and a 1 M aqueous solution of copper(II) sulfate pentahydrate (1 mol %).
-
Reaction: Vigorously stir the reaction mixture at room temperature for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Metal-Free Isoxazole Synthesis
Driven by the principles of green chemistry, metal-free synthesis has emerged as a highly attractive alternative.[2][14] These methods avoid the cost, toxicity, and purification challenges associated with metal catalysts.[1][2] Metal-free approaches often rely on alternative energy sources like microwave or ultrasound irradiation, or the use of mild, non-metallic oxidizing agents to facilitate the cycloaddition.[14][15][16]
Advantages:
-
Green Chemistry: Aligns with sustainability principles by avoiding toxic metals and often using safer solvents like water.[14][15][17][18]
-
No Metal Contamination: Products are inherently free of metal impurities, which is ideal for pharmaceutical applications.[2]
-
Cost-Effective: Eliminates the expense of metal catalysts and complex ligands.
-
Process Simplification: Often involves simpler work-up procedures.[17]
Disadvantages:
-
Harsher Conditions: Some methods may require elevated temperatures or longer reaction times compared to catalyzed counterparts.[15]
-
Regioselectivity Issues: Control of regioselectivity can be challenging without the directing effect of a metal catalyst, sometimes leading to mixtures of isomers.
-
Stoichiometric Reagents: Often requires stoichiometric amounts of oxidants or other reagents.[19][20]
Workflow for Metal-Free Synthesis
Caption: A common workflow for metal-free isoxazole synthesis via in situ nitrile oxide generation.
Quantitative Data: Metal-Free Methods
| Conditions / Reagents | Dipolarophile (Alkyne) | Reaction Time | Temp. (°C) | Yield (%) | Reference |
| Ultrasound, Vitamin B1, Water | Ethyl acetoacetate, 4-Cl-benzaldehyde | 30 min | 20 | 92 | [14] |
| Microwave, TsN(Cl)Na | Phenylacetylene | 10 min | 120 | 90 | [21] |
| DBU, NCS | Phenylacetylene | 3 h | RT | 89 | [22] |
| Oxone, KCl, H₂O/CH₃CN | Phenylacetylene | 3 h | RT | 85 | [1] |
| Sunlight, Water | Ethyl acetoacetate, Benzaldehyde | 25 min | Ambient | 95 | [17] |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; NCS: N-Chlorosuccinimide; TsN(Cl)Na: Sodium N-chloro-p-toluenesulfonamide
Experimental Protocol: Ultrasound-Assisted Metal-Free Synthesis
This protocol is adapted from a green chemistry approach for the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones.[14]
-
Reactant Mixture: In a flask, suspend 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and Vitamin B1 (10 mol %) in water (5 mL).
-
Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the reaction mixture level.
-
Reaction: Irradiate the mixture with ultrasound (e.g., 40 kHz) at 20°C for 30 minutes. Monitor the reaction's progress using TLC.
-
Isolation: Upon completion, the solid product will precipitate from the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water and recrystallize the crude product from ethanol to afford the pure isoxazole derivative.
Comparative Analysis
| Feature | Metal-Catalyzed Synthesis | Metal-Free Synthesis |
| Yield & Efficiency | Generally high to excellent yields. Reactions are often fast and efficient, even at room temperature. | Yields are variable but can be excellent under optimized conditions (e.g., microwave, ultrasound).[14][21] |
| Regioselectivity | Excellent control, especially with Cu(I) catalysis, leading to a single regioisomer (3,5-disubstituted).[7] | Can be a challenge. May produce mixtures of regioisomers, requiring further separation. |
| Cost & Scalability | Higher cost due to precious metal catalysts and ligands. Scaling up can be expensive. | Lower material costs. Often more amenable to large-scale synthesis due to simpler setups and cheaper reagents.[5] |
| Green Chemistry | Lower score due to metal toxicity, potential for organic solvents, and generation of metal waste.[1][2] | High score. Often employs green solvents (water), alternative energy sources, and avoids toxic metals.[14][17][18] |
| Substrate Scope | Generally broad, tolerating a wide variety of functional groups.[11] | Also broad, with many methods developed to be compatible with diverse functional groups. |
| Purification | Can be challenging due to the need to remove all traces of the metal catalyst. | Generally simpler, often involving filtration and recrystallization, as no metal removal is necessary.[17] |
Conclusion
Both metal-catalyzed and metal-free strategies offer powerful and effective routes for the synthesis of isoxazoles. The choice between them is not a matter of one being definitively superior but depends on the specific goals of the synthesis.
Metal-catalyzed synthesis remains the premier choice when absolute control over regioselectivity is critical and high efficiency is required for complex or sensitive substrates. The well-established copper-catalyzed [3+2] cycloaddition is a benchmark for reliability and high yields.
Metal-free synthesis is the clear frontrunner when the principles of green chemistry are a priority. For applications in drug development, where the absence of metal contaminants is non-negotiable, and for large-scale industrial production, where cost and environmental impact are paramount, metal-free methods present a compelling and increasingly viable alternative. The continuous innovation in this area, utilizing energy sources like microwaves and ultrasound, is rapidly closing the gap in efficiency and scope.[14][15]
Ultimately, the modern chemist is well-equipped with a diverse toolbox for isoxazole synthesis, allowing for a tailored approach that balances reaction efficiency, cost, and environmental responsibility.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond | Semantic Scholar [semanticscholar.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Isoxazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity | Bentham Science [eurekaselect.com]
- 17. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]
- 18. acgpubs.org [acgpubs.org]
- 19. sciforum.net [sciforum.net]
- 20. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 22. Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Isoxazolemethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 3-Isoxazolemethanol are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste.
Chemical and Physical Properties
Limited quantitative data for this compound is publicly available. The following table summarizes the known properties.
| Property | Value | Source |
| CAS Number | 89102-73-8 | [1][2][3] |
| Molecular Formula | C4H5NO2 | [3] |
| Molecular Weight | 99.09 g/mol | [3] |
| Physical Form | Solid or pale yellow to colorless transparent liquid | [1][2] |
| Purity | Available at 97% or 98% | [2][3] |
| IUPAC Name | 1,2-oxazol-3-ylmethanol | [3] |
Note: One major supplier indicates that they do not perform analytical testing on this product, which may account for the limited availability of detailed physical and safety data.
Hazard Profile of Structurally Similar Compounds
SDSs for related isoxazole compounds indicate that they can be hazardous. For instance, isoxazole is classified as a highly flammable liquid and vapor. Other derivatives are noted to cause skin, eye, and respiratory irritation. Given these potential hazards, this compound should be handled with care, assuming it may be flammable and toxic.
Step-by-Step Disposal Protocol
The following procedures are based on best practices for the disposal of hazardous chemical waste and should be followed in the absence of a specific SDS for this compound.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Collection
-
Waste Container: Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with organic solvents and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.
Disposal of Unused or Contaminated this compound
-
Transfer: Carefully transfer the unwanted this compound into the designated hazardous waste container.
-
Container Sealing: Securely close the lid of the waste container immediately after adding the waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible chemicals.
Decontamination and Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.
-
Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Collect all rinsate as hazardous waste and add it to the appropriate waste container.
-
Defacing: After triple rinsing, deface or remove the original label on the container.
-
Final Disposal: The rinsed and defaced container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.
-
Collect: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Final Disposal
Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all institutional and local regulations for hazardous waste disposal are followed.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Isoxazolemethanol
Essential Safety and Handling Guide for 3-Isoxazolemethanol
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment
Based on data from analogous compounds, this compound is presumed to possess the following hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Flammability: Assumed to be a flammable liquid, similar to related isoxazole compounds.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first and most critical line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes that could cause severe eye damage.[3] |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use.[3] - Lab Coat: A flame-resistant lab coat should be worn over personal clothing. | To prevent skin contact, which could lead to irritation. A flame-resistant coat is recommended due to the potential flammability of the compound.[2][3] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. | To prevent inhalation of potentially harmful vapors or aerosols.[3] |
Operational Plan: Handling Procedures
Adherence to strict operational procedures is critical for the safe handling of this compound.
1. Pre-Operational Checks:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and an eyewash station are readily accessible and unobstructed.[3]
-
Confirm the availability of appropriate PPE in the correct sizes.
-
Have a chemical spill kit readily available.
2. Step-by-Step Handling Protocol:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Ground all equipment when handling larger quantities to prevent ignition from static discharge.[2] Use non-sparking tools.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Prevent the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.[2]
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling.
Emergency Protocols
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Visual Workflows
The following diagrams illustrate the key procedures for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound incident.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
